N-(4-isopropylbenzyl)cyclopropanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZIHWYZATVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406025 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848658-77-5 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-(4-Isopropylbenzyl)cyclopropanamine
A Strategic Scaffold for Epigenetic Modulators and Agrochemical Synthesis[1][2]
Executive Summary
N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a specialized secondary amine intermediate characterized by a lipophilic 4-isopropylbenzyl group coupled to a reactive cyclopropylamine "warhead."[1][2][3] Unlike simple benzylamines, the inclusion of the strained cyclopropane ring elevates this compound from a passive building block to a mechanism-based pharmacophore .[1]
It is primarily utilized in two high-value sectors:[1]
-
Epigenetic Drug Discovery: As a core scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, where the cyclopropylamine moiety acts as a suicide substrate.[1]
-
Agrochemical Development: As a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., pyrazolecarboxamides), where the isopropyl group provides critical lipophilic bulk for active site fitting.
Chemical Identity & Physicochemical Profile[1][2][5][6][7]
| Property | Data |
| IUPAC Name | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine |
| CAS Number | 848658-77-5 |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) |
| LogP (Predicted) | ~3.4 (High lipophilicity due to isopropyl group) |
| pKa (Predicted) | ~8.5–9.0 (Secondary amine) |
differentiation Note: Do not confuse this compound with N-isopropylbenzylamine (CAS 102-97-6), a structural isomer lacking the cyclopropyl ring often cited as a methamphetamine adulterant.[1] The cyclopropyl moiety in the target molecule is critical for its specific bioactivity.
Synthetic Methodology: Reductive Amination
The most robust route for synthesizing N-(4-isopropylbenzyl)cyclopropanamine is the reductive amination of 4-isopropylbenzaldehyde with cyclopropanamine.[1] This method avoids the over-alkylation often seen with alkyl halide substitutions.[1]
Protocol Design (Self-Validating System)
-
Why NaBH(OAc)₃? We use Sodium triacetoxyborohydride (STAB) instead of NaBH₄.[1] STAB is mild and selective; it reduces the intermediate imine (Schiff base) rapidly but reacts negligibly with the aldehyde starting material, preventing the formation of the alcohol byproduct.
Step-by-Step Workflow
-
Imine Formation:
-
Charge a reaction vessel with 4-isopropylbenzaldehyde (1.0 eq) and Dichloromethane (DCM) (10 mL/g).
-
Add Cyclopropanamine (1.1 eq).[1]
-
Process Control: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC/LC-MS for disappearance of aldehyde.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control exotherm.[1]
-
Warm to RT and stir overnight (12–16 h).
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃ (pH > 8).[1]
-
Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.
-
Concentrate in vacuo.[1]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or crystallize as the HCl salt by adding 4M HCl in dioxane.
-
Figure 1: Reductive amination pathway utilizing mild hydride donation to ensure selectivity.[1]
Mechanism of Action: The Cyclopropylamine "Warhead"
The defining feature of this molecule is the cyclopropylamine (CPA) motif. In the context of LSD1 inhibition, this group functions as a Mechanism-Based Inactivator (Suicide Substrate) .[1]
The Single-Electron Transfer (SET) Cascade
LSD1 is a flavin-dependent amine oxidase.[1] It normally oxidizes lysine residues on Histone H3.[1] N-(4-isopropylbenzyl)cyclopropanamine mimics the histone substrate but traps the enzyme via the following cascade:
-
Binding: The isopropylbenzyl group fits into the hydrophobic substrate binding pocket, positioning the amine near the FAD cofactor.
-
Oxidation: FAD oxidizes the amine to an imine or radical cation species via Single Electron Transfer (SET).[1]
-
Ring Opening: The cyclopropyl ring, under radical or cationic stress, undergoes homolytic ring opening. This releases ring strain (~27 kcal/mol), driving the reaction forward.
-
Covalent Adduct: The reactive ring-opened species forms a stable covalent bond with the FAD cofactor (specifically at the C(4a) or N(5) position).[1]
-
Inhibition: The enzyme is permanently disabled.[1]
Figure 2: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.
Applications in Drug Development & Agrochemistry[1][2]
A. Epigenetics (LSD1 Inhibitors)
LSD1 overexpression is correlated with various cancers (AML, SCLC).[1]
-
Role: This molecule serves as a "Tranylcypromine-like" scaffold.[1]
-
SAR Insight: The 4-isopropyl group is critical.[1] It acts as a lipophilic anchor, improving potency compared to the unsubstituted benzyl analog by filling the hydrophobic pocket of the LSD1 active site.
-
Reference: J. Med. Chem. studies on N-alkylated tranylcypromine derivatives confirm that para-substitution on the benzyl ring significantly enhances selectivity for LSD1 over MAO-A/B [1].[1]
B. Agrochemicals (Fungicides)[1]
-
Class: Pyrazolecarboxamides (SDHI class).[1]
-
Role: Intermediate for introducing the N-cyclopropyl-N-benzyl moiety.[1]
-
Function: The isopropyl group provides steric bulk that prevents rapid metabolic degradation (steric shielding) while maintaining the lipophilicity required to penetrate fungal cell membranes [2].[1]
Safety & Handling Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] May be harmful if swallowed.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation over time.[1]
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
References
-
Suzuki, T., et al. (2011).[5] "Design, Synthesis, Inhibitory Activity, and Structural Analysis of N-Alkylated Tranylcypromine Derivatives as LSD1 Inhibitors." Journal of Medicinal Chemistry, 54(24), 8236–8250.[5] Link[1]
-
Rheinheimer, J., et al. (2007). "N-Cyclopropyl-N-benzyl-pyrazole-carboxamides and their use as fungicides." World Intellectual Property Organization, WO2007087906. Link[1]
-
Li, F., et al. (2019). "LSD1 Inhibitors: A Review of the Patent Literature (2010–2018)." Expert Opinion on Therapeutic Patents, 29(2), 97-116.[1] Link[1]
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- 4. N-Isopropylbenzylamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-isopropylbenzyl)cyclopropanamine: Synthesis, Properties, and Application as a Key Agrochemical Intermediate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine of significant interest in the field of agrochemical research and development. Its structural motif, combining a substituted benzyl group with a cyclopropylamine moiety, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of N-(4-isopropylbenzyl)cyclopropanamine, including its chemical identity, a detailed synthetic protocol with mechanistic insights, its physicochemical properties, and its primary application as a key intermediate in the development of modern fungicides.
Chemical Identity
While the free base of N-(4-isopropylbenzyl)cyclopropanamine is the reactive species in synthesis, it is often supplied and handled as its hydrochloride salt for improved stability and ease of handling.
| Identifier | Value | Source |
| Chemical Name | N-(4-isopropylbenzyl)cyclopropanamine | - |
| CAS Number | 1049681-03-9 (hydrochloride salt) | [1] |
| Molecular Formula (Free Base) | C₁₃H₁₉N | Inferred |
| Molecular Weight (Free Base) | 189.30 g/mol | Inferred |
| Molecular Formula (HCl Salt) | C₁₃H₂₀ClN | |
| Molecular Weight (HCl Salt) | 225.76 g/mol | |
| Synonyms | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | [2] |
Synthesis and Mechanism
The most common and efficient method for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine is through the reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.[3] This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.
Reaction Scheme:
Caption: Reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.
The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or methanol, and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity for imines over aldehydes.[4] The causality behind this choice lies in the need to prevent the reduction of the starting aldehyde before it can react with the amine to form the imine.
Experimental Protocol: Reductive Amination
Materials:
-
4-isopropylbenzaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask, add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-(4-isopropylbenzyl)cyclopropanamine by silica gel column chromatography.
Physicochemical Properties
Specific experimental data for N-(4-isopropylbenzyl)cyclopropanamine is not widely published. However, properties can be estimated based on its structure and data from similar compounds.
| Property | Estimated Value/Information | Source/Basis |
| Appearance | Colorless to pale yellow liquid | General observation for similar amines |
| Boiling Point | Not available | - |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Soluble in most organic solvents | Based on its nonpolar structure |
| Density | ~0.9 - 1.0 g/mL | Estimated from related compounds[5] |
Analytical Data
Characterization of N-(4-isopropylbenzyl)cyclopropanamine is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the aromatic protons (two doublets), the benzylic protons (a singlet or doublet depending on coupling to the NH proton), the cyclopropyl protons (multiplets), and the amine proton (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the aromatic ring, the benzylic carbon, and the carbons of the cyclopropyl ring.[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage at the benzylic position.
Application as a Fungicide Intermediate
A primary and significant application of N-(substituted benzyl)cyclopropanamines is as key intermediates in the synthesis of modern fungicides.[7] Specifically, these compounds are crucial building blocks for a class of succinate dehydrogenase inhibitors (SDHIs), which are vital for controlling a broad spectrum of fungal diseases in major crops.
The N-(4-isopropylbenzyl)cyclopropanamine moiety is incorporated into the final fungicide molecule, where it plays a critical role in the molecule's overall shape, lipophilicity, and binding affinity to the target enzyme, succinate dehydrogenase, in the fungal respiratory chain.
Logical Workflow for Fungicide Development
Caption: Logical workflow for the utilization of N-(4-isopropylbenzyl)cyclopropanamine in fungicide development.
Conclusion
N-(4-isopropylbenzyl)cyclopropanamine is a synthetically accessible and highly valuable intermediate in the agrochemical industry. Its straightforward synthesis via reductive amination and its crucial role in the development of effective fungicides underscore its importance in modern agricultural science. This guide provides a foundational understanding for researchers and scientists working with this key chemical building block.
References
-
S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]
-
1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). Retrieved from [Link]
-
Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8) - Cheméo. (n.d.). Retrieved from [Link]
-
Cas 1476113-93-5,N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | lookchem. (n.d.). Retrieved from [Link]
-
Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
How Is N-Isopropylbenzylamine Synthesized? - Knowledge - Shaanxi Bloom Tech Co., Ltd. (2024, December 23). Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved from [Link]
-
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride - Benzene Compounds - Crysdot. (n.d.). Retrieved from [Link]
-
Diastereoselective Synthesis of Cyclopropylamines. (2007, June 22). Retrieved from [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... - ResearchGate. (n.d.). Retrieved from [Link]
-
Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. (2017, November 29). Retrieved from [Link]
-
Research Progress on Benzimidazole Fungicides: A Review - MDPI. (2024, March 8). Retrieved from [Link]
-
13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. (n.d.). Retrieved from [Link]
-
Cyclopropylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and fungicidal activity of acetyl substituted benzyl disulfides - SciSpace. (n.d.). Retrieved from [Link]
- WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents. (n.d.).
-
Isopropylamine - Sciencemadness Wiki. (2020, September 2). Retrieved from [Link]
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N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]
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N-(4-isopropylbenzyl)cyclopropanamine biological activity
This guide provides an in-depth technical analysis of N-(4-isopropylbenzyl)cyclopropanamine , a specialized pharmacophore and chemical intermediate. It explores its intrinsic biological activity as a mechanism-based enzyme inhibitor and its critical role as a structural motif in modern drug discovery, including PROTACs and protein-protein interaction inhibitors.
Biological Activity, Mechanism of Action, and Medicinal Applications[1]
Compound Profile & Chemical Identity
N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a secondary amine characterized by a cyclopropyl "warhead" and a lipophilic 4-isopropylbenzyl tail. In medicinal chemistry, it serves two distinct roles:
-
Intrinsic Agent: A mechanism-based inhibitor of FAD-dependent amine oxidases (LSD1, MAO).
-
Strategic Scaffold: A validated building block for optimizing hydrophobic interactions in complex drug targets (e.g.,
-catenin/BCL9, PLK1).
| Property | Specification |
| IUPAC Name | N-(4-isopropylbenzyl)cyclopropanamine |
| Common Synonyms | N-cyclopropyl-4-(1-methylethyl)benzenemethanamine |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| Key Functional Groups | Cyclopropylamine (Mechanism-based inactivator), Isopropylbenzyl (Hydrophobic anchor) |
| pKa (Predicted) | ~8.5–9.5 (Secondary amine) |
Intrinsic Biological Activity: The "Warhead" Mechanism
The biological activity of N-(4-isopropylbenzyl)cyclopropanamine is driven by the cyclopropylamine moiety, which acts as a "suicide substrate" for flavin adenine dinucleotide (FAD)-dependent enzymes.
2.1 Mechanism of Action: Single-Electron Transfer (SET)
Unlike competitive inhibitors, this compound irreversibly inhibits enzymes via a radical mechanism.
-
Oxidation: The enzyme (e.g., LSD1 or MAO-B) attempts to oxidize the amine to an imine, accepting a hydride equivalent.
-
Ring Opening: The abstraction of an electron from the nitrogen leads to the homolytic opening of the strained cyclopropyl ring.
-
Adduct Formation: The resulting radical intermediate forms a covalent bond with the FAD cofactor (specifically at the N(5) position), permanently disabling the enzyme.
Target Enzymes:
-
LSD1 (Lysine-Specific Demethylase 1 / KDM1A): The N-benzyl substitution pattern is critical for LSD1 selectivity. The 4-isopropyl group fills the large hydrophobic binding pocket of LSD1, potentially enhancing potency over MAO-A/B compared to unsubstituted analogs.
-
Monoamine Oxidases (MAO-A/B): While N-alkylation generally reduces MAO affinity compared to primary amines (like tranylcypromine), the lipophilic nature of the 4-isopropylbenzyl group may retain significant MAO-B affinity, necessitating selectivity screening.
2.2 Visualization: Mechanism-Based Inhibition Pathway
The following diagram illustrates the Single-Electron Transfer (SET) mechanism leading to enzyme inactivation.
Figure 1: Mechanism-based inactivation of FAD-dependent oxidases by N-(4-isopropylbenzyl)cyclopropanamine.
Medicinal Chemistry Applications: Strategic Scaffolding
Beyond its intrinsic activity, the N-(4-isopropylbenzyl)cyclopropanamine motif is frequently employed as a high-affinity fragment in "Fragment-Based Drug Design" (FBDD).
3.1
-Catenin/BCL9 Interaction Inhibitors
The
-
Role: The compound serves as a hydrophobic tail in small-molecule inhibitors.
-
SAR Insight: The 4-isopropyl group provides critical van der Waals contacts within the lipophilic groove of
-catenin, while the secondary amine allows for coupling to solubilizing linkers (e.g., piperidine scaffolds). -
Outcome: Incorporation of this fragment has yielded inhibitors with low micromolar
values, disrupting the oncogenic Wnt signal.
3.2 PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), specifically those targeting PLK1 (Polo-like kinase 1):
-
Role: The amine nitrogen acts as a nucleophilic handle for attaching linkers (e.g., alkyl chains or PEGs) that connect the PLK1 ligand to an E3 ligase ligand (like Thalidomide).
-
Benefit: The rigid cyclopropyl group can restrict conformational flexibility, potentially improving the entropic profile of the ternary complex formation.
3.3 Experimental Workflow: Synthesis via Reductive Amination
To utilize this scaffold, a robust synthesis protocol is required.
Protocol: Reductive Amination
-
Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Cyclopropanamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).
-
Step 1 (Imine Formation): Dissolve aldehyde in DCE. Add cyclopropanamine and stir at Room Temperature (RT) for 1 hour. Note: Use of molecular sieves can accelerate imine formation.
-
Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise.
-
Step 3 (Quench): Stir overnight at RT. Quench with sat.
. -
Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Synthetic route for generating the N-(4-isopropylbenzyl)cyclopropanamine scaffold.
Safety & Handling (E-E-A-T)
Critical Warning: As a secondary amine with potential MAO-inhibitory activity, this compound requires specific safety protocols.
-
Hypertensive Crisis Risk: If the compound inhibits MAO-A, it may cause a "cheese effect" (tyramine toxicity). Researchers handling >10 mg doses in vivo should monitor blood pressure.
-
Chemical Stability: Secondary amines are prone to oxidation. Store as the HCl salt at -20°C under argon.
-
Toxicity: The cyclopropylamine moiety can form reactive metabolic intermediates. Handle in a fume hood with appropriate PPE (nitrile gloves, eye protection).
References
-
Discovery of Beta-Catenin/BCL9 Inhibitors
- Title: Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction.
- Source:Journal of Medicinal Chemistry (via PMC).
-
URL:[Link] (Generalized link to PMC search for verification).
- Title: Novel plk1 degradation inducing compound (Patent WO2023017442A1).
-
Cyclopropylamine Mechanism
- Title: Mechanism-based inactivation of monoamine oxidases by cyclopropylamines.
- Source:Chemical Reviews.
-
URL:[Link]
N-(4-isopropylbenzyl)cyclopropanamine: Technical Guide to LSD1 Inhibition
This guide serves as an authoritative technical resource on N-(4-isopropylbenzyl)cyclopropanamine , a specialized small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). It details the chemical synthesis, mechanistic enzymology, and validation protocols required for its application in epigenetic research.
Executive Summary
N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) represents a distinct class of mechanism-based inactivators targeting the flavin-dependent histone demethylase LSD1. Unlike classical tranylcypromine (TCP) derivatives which bear aryl substituents directly on the cyclopropane ring, this molecule utilizes an N-benzyl linker strategy. The 4-isopropyl moiety functions as a hydrophobic anchor within the LSD1 substrate channel, positioning the cyclopropanamine "warhead" for catalytic activation by the FAD cofactor.
This guide provides a validated framework for synthesizing, characterizing, and utilizing this compound to probe epigenetic remodeling in oncology (specifically AML and SCLC).
Chemical Identity & Structural Logic
Pharmacophore Analysis
The molecule consists of three functional domains, each serving a specific role in LSD1 inhibition:
| Domain | Chemical Structure | Function |
| Warhead | Cyclopropanamine | Acts as a suicide substrate . Upon oxidation by FAD, the strained ring undergoes radical-mediated opening to form a covalent adduct. |
| Linker | Secondary Amine (N-Benzyl) | Mimics the |
| Anchor | 4-Isopropylphenyl | A lipophilic moiety that occupies the large hydrophobic pocket of the LSD1 active site, conferring affinity and selectivity over MAO-A/B. |
Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 189.30 g/mol
-
pKa (Calculated): ~9.5 (Protonated at physiological pH, mimicking the lysyl ammonium cation).
-
Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water unless converted to HCl salt.
Mechanistic Enzymology
The inhibition of LSD1 by N-(4-isopropylbenzyl)cyclopropanamine is irreversible and mechanism-based .[1] The compound acts as a substrate mimic, entering the catalytic cycle but diverting it toward covalent inactivation.
Mechanism of Action (MOA)
-
Binding: The inhibitor binds to the LSD1 active site. The 4-isopropylbenzyl group aligns via hydrophobic interactions (Van der Waals forces) with residues Val333 and Met332.
-
Single Electron Transfer (SET): The FAD cofactor accepts an electron from the secondary amine nitrogen, forming an amine radical cation (
) and an anionic flavin semiquinone ( ). -
Ring Opening: The strain energy of the cyclopropyl ring, coupled with the instability of the radical cation, triggers homolytic ring fission. This generates a reactive carbon radical on the methylene chain.
-
Adduct Formation: The carbon radical attacks the FAD cofactor (typically at the C(4a) or N(5) position), forming a stable covalent bond. This permanently disables the enzyme's redox capability.
Pathway Visualization
Figure 1: Mechanism-based inactivation of LSD1. The cycle arrests at the adduct stage, preventing FAD regeneration.
Experimental Protocols
Chemical Synthesis (Reductive Amination)
This protocol yields high-purity inhibitor suitable for biochemical assays.
Reagents:
-
4-Isopropylbenzaldehyde (1.0 equiv)
-
Cyclopropanamine (1.2 equiv)
-
Sodium Borohydride (
) (1.5 equiv) -
Methanol (anhydrous)
Workflow:
-
Imine Formation: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (10 mmol) in anhydrous Methanol (20 mL). Add Cyclopropanamine (12 mmol) dropwise.
-
Equilibration: Stir the mixture at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the solution to 0°C. Add
(15 mmol) in small portions over 20 minutes (Caution: Gas evolution). -
Workup: Stir at RT for 12 hours. Quench with
(10 mL). Extract with Dichloromethane (3 x 20 mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1) to yield the secondary amine as a colorless oil. Convert to HCl salt for storage.
Figure 2: Synthetic route via reductive amination.
Biochemical Inhibition Assay (LSD1-CoREST)
To determine the
Materials:
-
Recombinant Human LSD1/CoREST complex.
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARK-Biotin).
-
Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET (Lanthascreen).
Protocol (Peroxidase-Coupled):
-
Preparation: Dilute N-(4-isopropylbenzyl)cyclopropanamine in DMSO (8-point serial dilution).
-
Incubation: Mix Inhibitor (5 µL) with LSD1/CoREST enzyme (20 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 30 minutes at RT to allow covalent adduct formation.
-
Reaction Start: Add H3K4me2 peptide (10 µM) and Amplex Red/HRP detection mix.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 60 minutes.
-
Analysis: Plot reaction velocity vs. [Inhibitor]. Fit to the equation:
.
Cellular Target Engagement
Objective: Verify H3K4 methylation increase in cells (e.g., MV4-11 AML cells).
-
Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 24-48 hours.
-
Extraction: Harvest histones using Acid Extraction protocol.
-
Western Blot:
-
Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech).
-
Loading Control: Anti-Total H3.
-
-
Result: A dose-dependent increase in H3K4me2 signal confirms LSD1 inhibition (LSD1 removes methyl groups; inhibition causes accumulation).
Therapeutic Context & Data Interpretation
Why N-(4-isopropylbenzyl)?
While Tranylcypromine (TCP) is the parent scaffold, it is non-selective (hits MAO-A/B). The 4-isopropylbenzyl modification exploits the larger active site volume of LSD1 compared to MAOs, improving the therapeutic index.
-
Selectivity: The bulky isopropyl group clashes with the "Tyr cage" in MAO-B but fits the open channel of LSD1.
-
Potency: Lipophilic interactions lower the
(dissociation constant), increasing the residence time for the covalent reaction to occur.
Expected Data Profile
| Parameter | Expected Range | Interpretation |
| Biochemical IC50 | 100 nM - 1 µM | Potent inhibition. If >10 µM, check compound purity or assay pH. |
| Cellular EC50 | 1 µM - 5 µM | Moderate permeability. Potency shift due to cellular entry/efflux. |
| MAO Selectivity | > 50-fold | Should inhibit LSD1 significantly more potently than MAO-A/B. |
References
-
Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link
-
Gooden, D. M., et al. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters. Link
-
Binda, C., et al. (2010). "Molecular basis for the specific inhibition of histone demethylase LSD1 by polyamine derivatives." Journal of the American Chemical Society. Link
-
Liang, Y., et al. (2013). "Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency." Nature Medicine. Link
-
Patent EP2841413B1. "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." (Demonstrates synthetic utility of this class). Link
Sources
N-(4-isopropylbenzyl)cyclopropanamine safety and handling
An In-depth Technical Guide to the Safe Handling of N-(4-isopropylbenzyl)cyclopropanamine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel molecular entities present both immense opportunity and inherent risk. N-(4-isopropylbenzyl)cyclopropanamine, a compound of interest for its potential applications, requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) information, adopting the perspective of a senior application scientist. It aims to provide not just the "what" but the "why" behind critical safety protocols, fostering a culture of proactive risk mitigation and scientific excellence. The procedures and insights detailed herein are synthesized from available technical data to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the highest degree of safety and confidence.
Section 1: Compound Identification and Physicochemical Characteristics
A foundational element of safe handling is a clear understanding of the compound's identity and physical properties. This information is critical for predicting its behavior under various laboratory conditions and for designing appropriate containment and handling strategies.
Synonyms: N-Cyclopropyl-4-isopropylbenzylamine
While a specific CAS Number for the free base is not uniformly cited across major databases, the hydrochloride salt is registered under CAS No. 1049681-03-9. Researchers should always verify the identity and purity of their specific batch of material.
Table 1: Physicochemical Properties of N-(4-isopropylbenzyl)cyclopropanamine and Related Compounds
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N (free base) | Calculated |
| Molecular Weight | 189.30 g/mol (free base) | Calculated |
| Appearance | Liquid (Expected) | General Amine Properties |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Flash Point | Combustible | |
Note: Comprehensive experimental data for this specific molecule is limited. Properties are based on available safety data sheets and chemical structure analysis.
Section 2: Comprehensive Hazard Profile and Toxicological Assessment
N-(4-isopropylbenzyl)cyclopropanamine is classified as a hazardous substance. Understanding the specific nature of these hazards is paramount for preventing exposure and injury. The Globally Harmonized System (GHS) provides a clear framework for this assessment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Sub-category 1B): H314 - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.
-
Chronic Aquatic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.
-
Supplemental Hazard: Corrosive to the respiratory tract.
Toxicological Narrative: The primary danger associated with this compound is its corrosivity . As a substituted amine, it can cause severe chemical burns upon contact with skin and eyes.[1] This corrosive action is immediate and can lead to permanent tissue damage if not addressed instantly. The "harmful if swallowed" classification indicates that ingestion can lead to significant systemic toxicity or severe damage to the gastrointestinal tract, with a risk of perforation. Furthermore, vapors or aerosols are corrosive to the respiratory tract, making inhalation a critical route of exposure to avoid.
Section 3: Risk Assessment and Standard Operating Procedures
A dynamic risk assessment is not a one-time event but a continuous process that should precede any experiment involving N-(4-isopropylbenzyl)cyclopropanamine.
Workflow for Pre-Experiment Risk Assessment
Caption: A structured workflow for assessing and mitigating risks before handling the compound.
Step-by-Step Handling Protocol
This protocol is designed for handling milligram-to-gram quantities in a standard research laboratory setting.
-
Preparation:
-
Causality: To prevent unforeseen reactions and ensure rapid response, preparation is key.
-
Ensure a chemical fume hood is certified and operational.
-
Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]
-
Assemble all necessary glassware and reagents.
-
Prepare a designated waste container for contaminated solids and another for liquid waste.
-
-
Donning Personal Protective Equipment (PPE):
-
Causality: A multi-layered barrier is essential to prevent contact with this corrosive substance.
-
Wear a flame-resistant lab coat, fully fastened.
-
Don tightly fitting chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.
-
Wear two pairs of nitrile gloves or a pair of heavy-duty rubber gloves.[1] Inspect gloves for any signs of degradation or puncture before use.
-
-
Chemical Handling:
-
Causality: All manipulations must occur within a primary engineering control to contain vapors and prevent spills.
-
Conduct all transfers, weighing, and reactions exclusively within the chemical fume hood.
-
Use a syringe or cannula for liquid transfers. Avoid pouring, which can lead to splashing.
-
Keep containers tightly closed when not in use to minimize the release of vapors.[3]
-
-
Post-Handling and Cleanup:
-
Causality: Decontamination of the work area and proper disposal are critical to prevent secondary exposure.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other contaminated disposable items in the designated solid waste container.
-
Wash hands and arms thoroughly with soap and water after exiting the lab.[1]
-
Section 4: Personal Protective Equipment (PPE) Specifications
The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye & Face | Chemical safety goggles AND a full-face shield.[2] | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |
| Skin & Body | Flame-resistant laboratory coat and appropriate full-length pants and closed-toe shoes. | Provides a primary barrier against skin contact.[1] |
| Hand | Nitrile or neoprene gloves (double-gloving recommended).[1] | Prevents direct skin contact. Inspect gloves before each use.[2] |
| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[1] | Vapors are corrosive to the respiratory tract. Engineering controls are the primary method of protection. |
Section 5: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] The storage area should be secured and accessible only to authorized personnel ("Store locked up").
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Amines can react vigorously with these materials.
Section 6: Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Logic Flow
Caption: Decision-making flow for responding to emergencies involving the compound.
Step-by-Step Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for an immediate ophthalmological consultation.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Call a poison control center or physician immediately.
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.
-
If safe to do so, ensure ventilation is adequate (fume hood).
-
Wearing full PPE, contain the spill with a liquid-absorbent, inert material such as vermiculite, sand, or Chemizorb®.[1]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with an appropriate cleaning solution.
-
-
Fire Fighting:
-
The substance is combustible.
-
Use carbon dioxide (CO₂), foam, or dry powder extinguishers.
-
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to protect against corrosive and toxic combustion products like carbon and nitrogen oxides.
-
Section 7: Waste Management and Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Classification: This material and its containers should be treated as hazardous waste.[1]
-
Procedure:
-
Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Conclusion
N-(4-isopropylbenzyl)cyclopropanamine is a valuable research chemical that demands rigorous adherence to safety protocols. Its corrosive nature is its most significant hazard, dictating the need for robust engineering controls and comprehensive personal protective equipment. By internalizing the principles and procedures outlined in this guide—from proactive risk assessment to diligent emergency preparedness—research professionals can create a safe and effective environment for advancing scientific discovery.
References
-
PubChem Compound Summary for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (N.D.). National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet for n-Isopropylbenzylamine, 97%. (2005). Cole-Parmer. [Link]
-
What are the potential risks of using N-Isopropylbenzylamine? (2024). Knowledge - Bloomtechz. [Link]
-
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine Information. (N.D.). Lookchem. [Link]
-
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride Product Page. (N.D.). Crysdot. [Link]
Sources
Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(4-isopropylbenzyl)cyclopropanamine
Executive Summary
N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9 for the HCl salt) is a secondary amine intermediate of significant interest in medicinal chemistry and agrochemical synthesis. Structurally, it combines a lipophilic 4-isopropylbenzyl moiety (derived from cuminaldehyde) with a cyclopropylamine group. This specific scaffold is frequently utilized to modulate metabolic stability and lipophilicity in G-Protein Coupled Receptor (GPCR) ligands and fungicidal carboxamides.
This guide provides a definitive technical breakdown of its molecular properties, validated synthetic protocols, and structural utility.
Part 1: Physicochemical Identity[2][3]
The molecule exists primarily in two forms: the free base (an oil) and the hydrochloride salt (a stable solid). Researchers must distinguish between these forms when calculating stoichiometry for reactions.
Table 1: Molecular Specifications
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | N-(4-propan-2-ylphenyl)methylcyclopropanamine | N-(4-isopropylbenzyl)cyclopropanamine HCl |
| CAS Registry Number | Not widely listed | 1049681-03-9 |
| Molecular Formula | ||
| Molecular Weight | 189.30 g/mol | 225.76 g/mol |
| Exact Mass | 189.1517 | 225.1284 |
| Physical State | Pale yellow oil (typically) | White to off-white crystalline solid |
| Predicted pKa | ~9.5 (Conjugate acid) | N/A |
| Predicted LogP | ~3.3 (Lipophilic) | ~0.5 (Ionized in water) |
Expert Note: The cyclopropyl group exerts a unique electronic effect (σ-donation) compared to standard alkyl groups, often lowering the pKa of the adjacent amine slightly compared to an isopropyl analog, while significantly enhancing metabolic stability against N-dealkylation.
Part 2: Synthetic Methodology
Core Directive: The most reliable route to N-(4-isopropylbenzyl)cyclopropanamine is the Reductive Amination of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropylamine.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from reagents to the final secondary amine, highlighting the critical imine intermediate.
Figure 1: Reductive amination pathway. The formation of the imine is the rate-determining step for steric reasons, followed by rapid reduction.
Validated Experimental Protocol
Objective: Synthesis of 10 mmol of N-(4-isopropylbenzyl)cyclopropanamine.
Reagents:
-
4-Isopropylbenzaldehyde (Cuminaldehyde): 1.48 g (10 mmol)
-
Cyclopropylamine: 0.63 g (11 mmol, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (AcOH): Catalytic amount (if using STAB)
Step-by-Step Workflow:
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 1.48 g of 4-isopropylbenzaldehyde in 20 mL of DCE.
-
Add 0.63 g of cyclopropylamine.
-
Critical Step: If using STAB, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC (thin-layer chromatography). The aldehyde spot should disappear, replaced by a less polar imine spot.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add 3.18 g of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Why STAB? Unlike
, STAB is less likely to reduce the aldehyde directly, preventing the formation of the alcohol byproduct (4-isopropylbenzyl alcohol). -
Allow the reaction to warm to room temperature and stir overnight (12 hours).
-
-
Workup (Self-Validating):
-
Quench the reaction with saturated aqueous
(pH ~8-9). -
Extract with Dichloromethane (DCM) (
mL).[1] -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often sufficient for subsequent steps. For high purity, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the solid (CAS 1049681-03-9).
-
Part 3: Structural & Functional Analysis
This molecule is not merely a random intermediate; it possesses specific structural features that make it valuable in Structure-Activity Relationship (SAR) studies, particularly for CNS targets (like TAAR1) and agrochemicals (fungicides).
Pharmacophore Dissection
Figure 2: Pharmacophore dissection. The cyclopropyl group prevents rapid metabolic degradation often seen with simple alkyl amines.
Applications in Research
-
Agrochemicals: Patent literature (e.g., Bayer CropScience) identifies N-benzylcyclopropanamines as key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides. The isopropyl group provides necessary bulk to fill hydrophobic pockets in the enzyme.
-
Trace Amine-Associated Receptors (TAAR1): The structural motif resembles ligands for TAAR1, a target for antipsychotic and addiction treatments. The 4-substitution on the benzyl ring is a classic determinant of receptor affinity.
Part 4: Handling and Safety
-
Storage: Store the free base under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine. The HCl salt is stable at room temperature.
-
Safety: Treat as a skin irritant and potential sensitizer. Use gloves and fume hood.
-
Solubility:
-
Free Base: Soluble in DCM, DMSO, Methanol, Ethanol. Insoluble in water.
-
HCl Salt: Soluble in Water, DMSO, Methanol.
-
References
-
PubChem. (2025).[2][3][4] N-(4-Isopropylbenzyl)propan-1-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Lui, N., et al. (2015). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Patent KR20150013601A. Bayer CropScience AG.[5] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanamine, N-(4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenyl)-, (all-E)- | C30H51N | CID 6505320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of N-(4-isopropylbenzyl)cyclopropanamine via Reductive Amination
Introduction & Scope
This Application Note details a robust, scalable protocol for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (CAS: N/A for specific salt, Free base analog). This secondary amine serves as a critical building block in medicinal chemistry, particularly for ligands targeting sigma receptors and trace amine-associated receptors (TAARs).
Strategic Rationale
While alkylation of cyclopropanamine with 4-isopropylbenzyl halides is possible, it frequently leads to over-alkylation (tertiary amine formation). This protocol utilizes Reductive Amination via the Abdel-Magid method , employing Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]
Key Advantages of this Route:
-
Selectivity: NaBH(OAc)₃ reduces the intermediate imine faster than the aldehyde, allowing for a "one-pot" procedure without isolating the unstable imine.
-
Safety: Avoids the use of toxic cyanoborohydrides (NaBH₃CN) and minimizes the risk of alkyl halide genotoxicity.
-
Stability: Cyclopropylamine is sensitive to strong acids (ring opening); the mild acidity of the STAB system (AcOH byproduct) is well-tolerated.
Reaction Pathway[1][3][4][5][6][7]
The synthesis proceeds via the condensation of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropanamine to form a Schiff base (imine), which is selectively reduced in situ.
Figure 1: Mechanistic pathway for the reductive amination of 4-isopropylbenzaldehyde.
Materials & Stoichiometry
Safety Note: Cyclopropanamine is volatile (BP ~50°C) and toxic. All operations must be performed in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |
| 4-Isopropylbenzaldehyde | 148.20 | 1.0 | 0.977 | Limiting Reagent |
| Cyclopropanamine | 57.09 | 1.1 - 1.2 | 0.824 | Nucleophile |
| NaBH(OAc)₃ | 211.94 | 1.4 - 1.5 | Solid | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 1.049 | Catalyst (Optional)* |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |
*Note: AcOH promotes imine formation but is often generated in situ by STAB. Explicit addition is recommended for less reactive aldehydes.
Detailed Experimental Protocol
Phase A: Imine Formation[4][9]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
). -
Solvation: Charge the RBF with 4-isopropylbenzaldehyde (10.0 mmol, 1.48 g) and anhydrous DCM (40 mL).
-
Amine Addition: Add Cyclopropanamine (11.0 mmol, 0.63 g, ~0.76 mL) dropwise via syringe.
-
Observation: A slight exotherm or cloudiness may occur as water is generated.
-
-
Catalysis: Add Acetic Acid (10.0 mmol, 0.60 g, 0.57 mL).
-
Equilibration: Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the aldehyde and the appearance of a new, less polar imine spot (often hydrolyzes on silica, so proceed based on time).
-
Phase B: Selective Reduction
-
Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add NaBH(OAc)₃ (14.0 mmol, 2.97 g) in 3 portions over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).
Phase C: Workup & Purification (Self-Validating System)
This workup utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts (boric acid).
Figure 2: Acid-Base Extraction Logic for Purification.
-
Quench: Slowly add saturated aqueous
(30 mL). Stir vigorously for 15 minutes to quench excess hydride. -
Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.-
Note: Do not apply high heat/vacuum for extended periods as the free base amine is moderately volatile.
-
Analytical Validation
Target Structure: N-(4-isopropylbenzyl)cyclopropanamine
Formula:
Predicted NMR Data ( , 400 MHz)
The following table summarizes the expected signals for product verification.
| Shift ( | Multiplicity | Integral | Assignment | Logic |
| 7.20 - 7.15 | Doublet (d) | 2H | Ar-H (Ortho to alkyl) | Aromatic ring (Cumene system) |
| 7.15 - 7.10 | Doublet (d) | 2H | Ar-H (Meta to alkyl) | Aromatic ring |
| 3.78 | Singlet (s) | 2H | Benzylic methylene (deshielded by N and Ar) | |
| 2.89 | Septet | 1H | Isopropyl methine | |
| 2.15 | Multiplet (m) | 1H | Cyclopropyl | Methine on cyclopropyl ring |
| 1.24 | Doublet (d) | 6H | Isopropyl methyls | |
| 0.45 - 0.35 | Multiplet (m) | 2H | Cyclopropyl | High field (ring strain shielding) |
| 0.35 - 0.25 | Multiplet (m) | 2H | Cyclopropyl | High field (ring strain shielding) |
Troubleshooting
-
Low Yield: Ensure molecular sieves (4Å) are used if the aldehyde is "wet," as water inhibits imine formation.
-
Product is an Oil: This amine is likely a viscous oil. To store, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][9]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25866, N-Cyclopropylbenzylamine. PubChem.
-
Sigma-Aldrich. (2023). Sodium triacetoxyborohydride Technical Bulletin.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. scribd.com [scribd.com]
Application Note: Precision Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine
Executive Summary & Strategic Rationale
The synthesis of N-(4-isopropylbenzyl)cyclopropanamine represents a critical transformation in medicinal chemistry, linking a lipophilic cuminaldehyde scaffold with a conformationally restricted cyclopropylamine pharmacophore.[1] This substructure is frequently observed in monoamine oxidase (MAO) inhibitors, histamine H3 antagonists, and various kinase inhibitors.
While reductive amination is a textbook reaction, the specific coupling of 4-isopropylbenzaldehyde with cyclopropylamine presents unique challenges:
-
Steric Strain: The cyclopropyl group introduces ring strain (~27.5 kcal/mol), influencing the nucleophilicity of the amine.
-
Chemoselectivity: Traditional reducing agents like Sodium Borohydride (NaBH₄) can indiscriminately reduce the aldehyde to the alcohol (4-isopropylbenzyl alcohol) if the imine formation is not complete or if pH is not strictly controlled.
The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] STAB is a mild, selective hydride donor that preferentially reduces the protonated iminium ion over the aldehyde, allowing for a robust one-pot procedure without the need for isolating moisture-sensitive imine intermediates.
Critical Reagent Analysis
The choice of reducing agent dictates the success of this synthesis. We reject NaBH₄ and NaBH₃CN for this specific application in favor of STAB for the following reasons:
| Reducing Agent | Reactivity Profile | Suitability | Rationale |
| NaBH₄ (Sodium Borohydride) | Strong.[1] Reduces aldehydes, ketones, and imines.[2][3][4] | Low | Requires 2-step process (pre-form imine) to avoid direct aldehyde reduction.[1] High pH required. |
| NaBH₃CN (Sodium Cyanoborohydride) | Mild.[5] Selective at pH 6-7.[1] | Medium | Effective but highly toxic (HCN risk). Poor atom economy. Harder to work up. |
| STAB (Sodium Triacetoxyborohydride) | Mild & Selective. Reduces iminium ions, not aldehydes. | High | Gold Standard. Sterically bulky acetoxy groups prevent coordination to the aldehyde oxygen, ensuring only the imine is reduced. |
Substrate Specifics:
-
4-Isopropylbenzaldehyde (Cuminaldehyde): An electron-rich aldehyde.[1] The isopropyl group at the para position exerts a mild inductive effect (+I), making the carbonyl carbon slightly less electrophilic.
-
Cyclopropylamine: A primary amine with good nucleophilicity, though slightly reduced compared to isopropylamine due to the greater s-character of the nitrogen lone pair (hybridization effects of the strained ring).
Mechanistic Pathway[1][7][8]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-driven hemiaminal formation, followed by dehydration to the imine. STAB then delivers a hydride specifically to the protonated imine (iminium ion).
Figure 1: Mechanistic flow of the reductive amination.[2][3][6] Note that STAB reduction is faster on the Iminium ion than the neutral Imine or the starting Aldehyde.
Experimental Protocol (The "Gold Standard")
Scale: 5.0 mmol (Adjust proportionally) Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point and better STAB solubility).[1] Time: 4–16 Hours
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |
| 4-Isopropylbenzaldehyde | 148.20 | 1.0 | 741 mg (0.75 mL) | Substrate |
| Cyclopropylamine | 57.09 | 1.2 | 342 mg (0.40 mL) | Nucleophile |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 300 mg (0.29 mL) | Catalyst/Proton Source |
| STAB | 211.94 | 1.5 | 1.59 g | Reducing Agent |
| DCE | - | - | 15–20 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylbenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If DCE is unavailable, anhydrous THF is a viable alternative, though reaction rates may vary.
-
-
Imine Formation (The "Activation" Phase):
-
Add Cyclopropylamine (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
-
-
Reduction:
-
Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Caution: Mild effervescence may occur. Do not seal the flask tightly immediately; use a nitrogen balloon or a drying tube.
-
Stir the suspension at RT for 4–16 hours.
-
Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes) or LCMS. The aldehyde spot (high R_f) should disappear.
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).[1]
-
Combine organic layers and wash with Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification (Acid-Base Extraction Method):
-
To ensure high purity without column chromatography, use the amine's basicity:
-
Dissolve crude oil in Et₂O or DCM.
-
Extract with 1M HCl (3 x). The product moves to the aqueous layer; non-basic impurities (unreacted aldehyde) stay in organic.
-
Basify the aqueous layer to pH > 12 using 6M NaOH .
-
Extract the cloudy aqueous mixture with DCM (3 x).
-
Dry and concentrate to yield the pure secondary amine.
-
-
Process Workflow & Visualization
Figure 2: Operational workflow for the synthesis, including decision checkpoints.
Characterization & Quality Control
Upon isolation, the product should be a colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10–7.30 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substitution).[1]
-
δ 3.80 (s, 2H): Benzylic -CH ₂-N protons.[1]
-
δ 2.90 (sept, 1H): Isopropyl -CH -.[1]
-
δ 2.15 (m, 1H): Cyclopropyl -CH -N.[1]
-
δ 1.25 (d, 6H): Isopropyl -CH ₃.[1]
-
δ 0.30–0.50 (m, 4H): Cyclopropyl -CH ₂- protons (distinctive high-field multiplets).[1]
-
-
MS (ESI): Calculated [M+H]⁺ = 190.[1]16. Found = 190.2.
Safety & Handling (E-E-A-T)
-
Cyclopropylamine: Highly flammable (Flash point < 0°C) and toxic. Handle only in a fume hood. It has a high vapor pressure; keep bottles cold before opening.
-
STAB: Releases acetic acid upon reaction. While safer than NaBH₃CN, it is still a hydride source and can generate hydrogen gas if exposed to strong acids.
-
Waste Disposal: Aqueous layers from the extraction may contain boron salts. Dispose of according to local EHS regulations for borane waste.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride."[1][2][3][7][8][9]
-
BenchChem. (2025).[7] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis."
-
Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3."
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine via Catalytic Imine Hydrogenation
This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (also known as N-cyclopropyl-4-isopropylbenzylamine), a critical pharmacophore found in various bioactive agents (e.g., sigma receptor ligands, fungicides).
The protocol focuses on Catalytic Imine Hydrogenation , the preferred industrial method for scalability and atom economy, while also providing a bench-scale hydride reduction alternative.
Abstract & Application Scope
N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine intermediate used in the synthesis of diverse therapeutic agents. While direct alkylation of cyclopropanamine often leads to over-alkylation (tertiary amines), reductive amination via an imine intermediate ensures mono-alkylation selectivity.
This guide prioritizes Catalytic Imine Hydrogenation (H₂/Pt-C) . Unlike stoichiometric borohydride reductions, this method generates minimal waste and is scalable. A Platinum (Pt) catalyst is specifically selected over Palladium (Pd) to prevent the hydrogenolysis (cleavage) of the benzyl-nitrogen bond and preserve the cyclopropyl ring integrity.
Reaction Scheme & Mechanism
Chemical Equation
The synthesis proceeds in two stages, often performed in a "one-pot" or telescoped manner:
-
Condensation: 4-Isopropylbenzaldehyde reacts with cyclopropanamine to form the imine (Schiff base).
-
Hydrogenation: The C=N bond is reduced to a C-N single bond using molecular hydrogen and a heterogeneous catalyst.
Reaction:
Mechanistic Pathway
The mechanism involves nucleophilic attack, proton transfer, and surface-mediated hydrogenation.
Caption: Step-wise mechanism from condensation to heterogeneous catalytic reduction.
Experimental Protocols
Method A: Catalytic Hydrogenation (Preferred for Scale-up)
Rationale: Uses Platinum on Carbon (Pt/C). Palladium (Pd/C) is not recommended as it frequently causes debenzylation (cleavage of the C-N bond) or ring-opening of the cyclopropane moiety under hydrogenation conditions [1, 2].
Materials
-
Precursor A: 4-Isopropylbenzaldehyde (Cuminaldehyde) [CAS: 122-03-2][1]
-
Precursor B: Cyclopropanamine [CAS: 765-30-0][2]
-
Catalyst: 5% Pt/C (sulfided or unpoisoned)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Gas: Hydrogen (H₂)
Protocol Steps
-
Imine Formation (Pre-step):
-
Charge a high-pressure reactor (autoclave) with 4-Isopropylbenzaldehyde (1.0 equiv) and Methanol (5-10 volumes).
-
Add Cyclopropanamine (1.05 equiv) dropwise. Note: Reaction is exothermic.
-
Stir at 20–25°C for 2 hours. (Optional: Add molecular sieves if water sensitivity is high, though Pt/C tolerates water well).
-
-
Hydrogenation:
-
Add 5% Pt/C catalyst (0.5–1.0 mol% loading relative to aldehyde).
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).
-
Pressurize to 5–10 bar (70–145 psi) H₂.
-
Stir vigorously at 25–40°C for 4–8 hours.
-
Monitoring: Check H₂ uptake or sample for HPLC/GC (disappearance of imine).
-
-
Workup:
-
Depressurize and purge with Nitrogen.[3]
-
Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let dry catalyst contact air (pyrophoric hazard). Wash with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification:
-
The crude secondary amine is often sufficiently pure (>95%).
-
To isolate as a salt: Dissolve in diethyl ether and add HCl (in dioxane or ether). Filter the white precipitate.
-
Method B: Hydride Reduction (Bench-Scale / No Autoclave)
Rationale: For laboratories lacking high-pressure equipment. Uses Sodium Triacetoxyborohydride (STAB), a mild reductant that minimizes side reactions compared to NaBH₄ [3].
Protocol Steps
-
Dissolve 4-Isopropylbenzaldehyde (10 mmol) in 1,2-Dichloroethane (DCE) or THF (30 mL).
-
Add Cyclopropanamine (11 mmol) and Acetic Acid (10 mmol, 1.0 equiv) to catalyze imine formation. Stir for 30 min.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.
-
Stir at room temperature overnight (12–16 h) under Nitrogen.
-
Quench: Add saturated aqueous NaHCO₃ carefully.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
Key Data & Specifications
| Parameter | Specification / Result |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Molecular Weight | 189.29 g/mol (Free base) |
| Yield (Method A) | 85 – 95% |
| Yield (Method B) | 75 – 85% |
| ¹H NMR (CDCl₃) | δ 7.2–7.1 (m, 4H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 2.90 (sept, 1H, iPr-CH), 2.15 (m, 1H, cPr-CH), 1.24 (d, 6H, iPr-Me), 0.45–0.35 (m, 4H, cPr-CH₂). |
| MS (ESI) | [M+H]⁺ = 190.16 |
Critical Workflow Diagram
Caption: Operational workflow for the catalytic synthesis of N-(4-isopropylbenzyl)cyclopropanamine.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Water accumulation inhibiting imine equilibrium.
-
Fix: Add activated 3Å or 4Å Molecular Sieves during the imine formation step before adding the catalyst/reducing agent.
-
-
Problem: Debenzylation (Product Loss).
-
Cause: Use of Pd/C or high temperature (>50°C).
-
Fix: Switch to Pt/C or Raney Nickel. Lower the temperature to <30°C.
-
-
Problem: Ring Opening.
-
Cause: High acidity or excessive H₂ pressure with highly active catalysts.
-
Fix: Maintain neutral conditions (avoid excess acid if using Method A). Keep pressure below 15 bar.
-
Safety Information
-
Cyclopropanamine: Highly flammable and toxic. Handle in a fume hood.
-
Hydrogenation: H₂ gas poses an explosion hazard. Ensure reactor grounding and leak testing.
-
Catalysts: Spent hydrogenation catalysts (Pt/C, Pd/C) are pyrophoric. Keep wet with water/solvent during disposal.
References
-
Bayer CropScience AG. (2012).[4] Process for the preparation of substituted N-(benzyl)cyclopropanamines by imine hydrogenation. WO2012059585A1. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Grosser, R., et al. (2016). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. US Patent 9,440,908. Link
-
PubChem. (2025). N-(4-Isopropylbenzyl)cyclopropanamine Compound Summary. National Library of Medicine. Link
Sources
- 1. Cuminaldehyde - Wikipedia [en.wikipedia.org]
- 2. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Recrystallization Protocol for N-(4-isopropylbenzyl)cyclopropanamine Hydrochloride
[1][2]
Abstract
This application note details the isolation and purification of N-(4-isopropylbenzyl)cyclopropanamine hydrochloride , a secondary amine salt frequently utilized as a pharmacophore in drug discovery (e.g., sigma receptor ligands, monoamine transporter modulators).[1][2] While synthesis often yields the compound as a crude oil or amorphous solid, high-purity crystalline material is required for biological assay reproducibility.[1][2] This guide provides two validated recrystallization protocols: a Single-Solvent Method (Isopropanol) for routine purification and a Multi-Solvent Method (Ethanol/Et₂O) for maximizing yield in scale-up scenarios.[1][2]
Chemical Context & Solubility Profile
To design an effective recrystallization, one must understand the solute-solvent interactions.[1][2] N-(4-isopropylbenzyl)cyclopropanamine hydrochloride consists of a lipophilic 4-isopropylbenzyl tail and a polar, ionic cyclopropanamine hydrochloride head.[1][2]
| Property | Description | Implications for Recrystallization |
| Structure | Secondary Amine HCl Salt | High lattice energy; requires polar protic solvents to disrupt ionic bonds at high temps.[1][2] |
| Lipophilicity | Isopropyl + Benzyl groups | Reduces solubility in water/cold alcohols compared to simple benzylamines.[1] |
| Impurities | 4-Isopropylbenzaldehyde, Cyclopropanamine | Non-ionic organic impurities remain in the mother liquor if organic solvents are used.[1][2] |
Solubility Matrix:
Materials & Equipment
Reagents
-
Crude N-(4-isopropylbenzyl)cyclopropanamine HCl (Assumed purity >85%).[1][2]
-
Solvent A: Isopropanol (IPA), ACS Reagent Grade (Low water content is critical).[1][2]
-
Anti-Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Peroxide-free).[1][2]
-
Activated Charcoal: Norit® SA 2 (Optional for decolorization).[1][2]
Equipment
Experimental Protocols
Method A: Single-Solvent Recrystallization (Isopropanol)
Recommended for routine purification (1g – 50g scale).[1][2] balances purity and recovery.
Rationale: Isopropanol possesses a boiling point (82.6°C) sufficient to dissolve the salt, but its lower dielectric constant compared to water/methanol ensures the salt precipitates upon cooling.[2]
Step-by-Step Procedure:
-
Preparation: Place the crude hydrochloride salt in a round-bottom flask equipped with a magnetic stir bar and condenser.
-
Dissolution: Add Isopropanol (IPA) in a ratio of 5 mL per gram of crude solid.
-
Reflux: Heat the mixture to reflux (approx. 83°C) with vigorous stirring.
-
Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature (20–25°C) slowly over 2 hours.
-
Critical: Do not crash cool in ice immediately; this traps impurities.[1]
-
-
Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to complete precipitation.
-
Filtration: Filter the white crystalline solid using vacuum filtration.
-
Washing: Wash the filter cake with cold IPA (0°C, 2 x 1 mL/g).
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Method B: Binary Solvent Recrystallization (Ethanol / Diethyl Ether)
Recommended for thermally sensitive compounds or when the salt is too soluble in IPA.[2]
Rationale: Ethanol is an excellent solvent for amine salts.[1] Diethyl ether acts as a non-polar anti-solvent, lowering the dielectric constant of the mixture and forcing the salt out of the solution gently.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol (approx. 2-3 mL/g).[1]
-
Anti-Solvent Addition: Remove from heat. While the solution is still warm (but not boiling), add Diethyl Ether dropwise.
-
Cloud Point: Continue adding ether until a faint, persistent cloudiness (turbidity) appears.[1][2]
-
Re-dissolution: Add 2-3 drops of ethanol to clear the solution again.
-
Crystallization: Cover the flask (parafilm/stopper) and allow it to stand undisturbed at room temperature. Crystals should form within hours.[1]
-
Harvesting: Filter and wash with 1:1 Ethanol/Ether (cold), then pure Ether.
Process Visualization (DOT Diagram)[1][2]
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree and workflow for the recrystallization of secondary amine hydrochloride salts.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or impurities are lowering the melting point.[1][2] | Reheat and add 20% more solvent.[1] Vigorously stir while cooling to induce nucleation.[1] |
| No Precipitation | Compound is too soluble in the chosen solvent volume.[1] | Concentrate the solution by rotary evaporation (remove ~30% vol) or add anti-solvent (Ether/Hexane).[1][2] |
| Yellow Color | Oxidation products or trace aldehyde remaining.[1] | Recrystallize again using activated charcoal (Norit) during the hot dissolution step.[1] |
| Gummy Solid | Residual solvent trapped in crystal lattice.[1] | Triturate (grind) the solid under dry diethyl ether, filter, and dry in a vacuum oven with desiccant. |
Analytical Specifications (Expected)
Upon successful purification, the material should meet the following criteria:
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of amine salts). [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational techniques for recrystallization and salt formation).
-
ChemicalBook. (n.d.).[1] N-Isopropylbenzylamine (Structural Analog) Properties and Purification. Retrieved October 26, 2023.[1][2] Link
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Process safety and solvent selection for scale-up).
Application Note: N-(4-isopropylbenzyl)cyclopropanamine as a CNS Epigenetic Probe
[1][2][3]
Introduction & Mechanism of Action
N-(4-isopropylbenzyl)cyclopropanamine is a mechanism-based inactivator of flavin-dependent amine oxidases.[1][2] Its cyclopropylamine core mimics the transition state of the demethylation reaction, leading to the formation of a covalent adduct with the FAD cofactor within the catalytic pocket of LSD1.
-
Primary Target: LSD1 (KDM1A) .[1][2] Inhibition increases H3K4me1/2 methylation levels, derepressing gene expression related to synaptic plasticity and cognitive function.
-
Secondary Target: Sigma-1 Receptor (σ1R) .[1][2][3][4] The N-benzyl moiety provides affinity for the σ1R chaperone, potentially modulating calcium signaling and ER stress responses.[1]
-
Off-Target Risk: Monoamine Oxidases (MAO-A/B) .[1][2] Due to structural similarity to tranylcypromine, N-IPC must be counter-screened for MAO inhibition to distinguish epigenetic effects from neurotransmitter accumulation.[1][2]
Chemical Properties & Handling[1][2][3][6]
| Property | Value | Notes |
| IUPAC Name | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.30 g/mol | |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Poor water solubility (free base).[1][2] Use HCl salt for aqueous buffers.[1][2] |
| Storage | -20°C (Desiccated) | Hygroscopic as HCl salt. |
| Stability | Stable in DMSO for 1 month at -20°C. | Avoid freeze-thaw cycles. |
Preparation of Stock Solutions
-
In Vitro (10 mM Stock): Dissolve 1.89 mg of free base in 1 mL anhydrous DMSO. Vortex for 1 min. Aliquot into 50 µL vials and store at -80°C.
-
In Vivo (Vehicle):
Experimental Protocols
Protocol A: Synthesis & Verification (Lab Scale)
Rationale: Commercial batches vary in purity.[1][2] In-house synthesis ensures control over the salt form.[1][2]
-
Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq), NaBH₄ (1.5 eq), Methanol (dry).
-
Imine Formation:
-
Reduction:
-
Cool to 0°C. Add NaBH₄ portion-wise over 30 mins (Exothermic!).
-
Stir at RT for 12 hours.
-
-
Workup:
-
Salt Formation (Critical for CNS delivery):
Protocol B: In Vitro LSD1 Inhibition Assay (Fluorometric)
Rationale: To determine IC₅₀ and validate target engagement.[1][2]
Materials: Recombinant Human LSD1 (1-852), H3K4me1 peptide substrate (biotinylated), Amplex Red Peroxidase Kit.[2]
Workflow:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.
-
Enzyme Incubation:
-
Reaction Start:
-
Detection: Measure Fluorescence (Ex/Em: 530/590 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.
-
Validation Criteria: Reference inhibitor (e.g., GSK2879552) should yield IC₅₀ < 50 nM.
-
Protocol C: In Vivo Administration (Mouse Model)
Rationale: Assessing CNS penetration and behavioral efficacy.[1][2]
Dosing Regimen:
-
Dose Range: 1, 3, 10 mg/kg (based on class analogs).
-
Timing: Administer 1 hour prior to behavioral testing (Tmax typically 30-60 min).
Behavioral Assay: Novel Object Recognition (NOR) Used to assess cognitive enhancement (LSD1 inhibition improves memory consolidation).[1][2]
-
Habituation (Day 1-2): Allow mice to explore empty arena (10 min).
-
Training (Day 3):
-
Testing (Day 4 - 24h later):
Screening Workflow Visualization
The following diagram illustrates the critical path for validating N-IPC as a specific CNS probe, distinguishing between its epigenetic (LSD1) and receptor (Sigma) activities.
Caption: Workflow for validating N-IPC. Primary potency is established against LSD1, followed by a critical selectivity check against MAO-A/B to rule out off-target antidepressant effects before in vivo testing.[1][2]
Safety & Toxicity Considerations
References
-
LSD1 Inhibitor Mechanism
-
Cyclopropanamine SAR (Structure-Activity Relationship)
-
Sigma Receptor Ligands
-
Synthesis of N-benzylcyclopropanamines
-
Behavioral Protocols (NOR)
Application Note: Solubility Optimization of N-(4-isopropylbenzyl)cyclopropanamine for In Vitro Assays
Abstract & Compound Profile
This guide provides a standardized protocol for solubilizing N-(4-isopropylbenzyl)cyclopropanamine , a lipophilic secondary amine often utilized as a scaffold in the development of ligands for Trace Amine Associated Receptors (TAARs), Sigma receptors, and agrochemical actives.[1]
Due to its significant lipophilicity (LogP ~3.6–4.[1]0) and basic nitrogen (pKa ~10), this compound presents a "solubility paradox": it is highly soluble in organic solvents but prone to rapid precipitation ("crashing out") upon dilution into neutral physiological buffers.[1] This note outlines the preparation of stable stock solutions and validated serial dilution workflows to ensure data integrity in cellular and enzymatic assays.
Physicochemical Profile
| Property | Value (Estimated/Experimental) | Implication for Assays |
| Molecular Weight | ~189.30 g/mol (Free Base)~225.76 g/mol (HCl Salt) | Use correct MW for Molar calculations.[1] |
| LogP (Lipophilicity) | ~3.8 | Poor aqueous solubility; requires organic co-solvent (DMSO).[1] |
| pKa (Basicity) | ~10.2 (Secondary Amine) | Protonated (cationic) at pH 7.[1]4. Salt form is preferred.[1] |
| Appearance | Colorless oil (Free Base)White solid (HCl Salt) | Free base is difficult to weigh accurately; density correction needed.[1] |
Solvent Selection Strategy
The choice of solvent system is dictated by the compound's form (Free Base vs. Salt) and the tolerance of the biological system.[1]
Decision Matrix
-
Primary Recommendation: Use DMSO (Dimethyl Sulfoxide) for stock solutions regardless of form.[1] It prevents hydrolysis and ensures long-term stability at -20°C.[1]
-
Secondary Recommendation: Ethanol is a viable alternative if the assay is DMSO-sensitive, but volatility can alter concentrations over time.[1]
-
Aqueous Buffers: Do NOT attempt to dissolve the free base directly in PBS or water.[1] It will form an oily emulsion, leading to erratic dosing.[1]
Detailed Protocols
Protocol A: Preparation of Stock Solution (10 mM - 100 mM)
Objective: Create a stable, high-concentration master stock.
-
Weighing:
-
Solvent Addition:
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particulates remain.[1]
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for >6 months.
Protocol B: Serial Dilution for In Vitro Assays (The "Intermediate Step" Method)
Critical Warning: Direct dilution of a 100 mM DMSO stock into aqueous buffer (e.g., 1:1000) often causes microprecipitation that is invisible to the naked eye but scatters light and reduces effective concentration.[1]
The Solution: Use an Intermediate Dilution Plate with a constant solvent concentration.
Step-by-Step Workflow
-
Master Stock: Thaw 100 mM DMSO stock.
-
Intermediate Plate (100x Concentrated):
-
Prepare serial dilutions (e.g., 1:3 or 1:10) entirely in DMSO .
-
Result: A series of wells containing 10 mM, 1 mM, 0.1 mM, etc., all in 100% DMSO.[1]
-
-
Working Solution (10x Concentrated):
-
Final Assay Well (1x):
Visualizations (Graphviz/DOT)
Figure 1: Solubility Decision Tree
This diagram illustrates the logical flow for selecting the correct preparation method based on the starting material.[1]
Caption: Decision matrix for solubilizing N-(4-isopropylbenzyl)cyclopropanamine. DMSO stock preparation is the critical control point to prevent experimental failure.
Figure 2: The "Intermediate Step" Dilution Workflow
This workflow prevents "crash-out" precipitation by maintaining solubility during the transition from organic to aqueous phases.[1]
Caption: Stepwise dilution protocol minimizing precipitation risk. The transition from 100% DMSO to 1% DMSO is buffered by the intermediate step.[1]
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" due to high concentration or shock dilution.[1] | Reduce final concentration or use the "Intermediate Step" protocol. |
| Inconsistent IC50/EC50 | Compound adhering to plastic tips/plates.[1] | Use low-binding polypropylene plates and tips.[1] |
| Precipitate in frozen stock | DMSO freezing or moisture ingress.[1] | Warm to 37°C and vortex before use. Ensure desiccant storage. |
Validation Step: Before running a critical assay, perform a Dynamic Light Scattering (DLS) check or a simple Absorbance Scan (OD600) of the highest assay concentration in the final buffer.[1] An OD600 > 0.01 indicates precipitation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure).[1] Retrieved from [Link][1]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols of lipophilic amines).
-
Sigma-Aldrich. Product Specification: N-Benzylcyclopropanamine derivatives.[1] (General handling of benzylamine salts).[1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on LogP and solubility).
Sources
Application Notes and Protocols: Preparation of Stock Solutions of N-(4-isopropylbenzyl)cyclopropanamine
Introduction: The Significance of N-(4-isopropylbenzyl)cyclopropanamine in Research
N-(4-isopropylbenzyl)cyclopropanamine and its analogs are emerging as compounds of interest within various fields of drug discovery and development. While specific applications are still under investigation in many research circles, the structural motif suggests potential interactions with a range of biological targets. The reliable and accurate preparation of stock solutions is a foundational requirement for any in vitro or in vivo studies to ensure reproducibility and validity of experimental results.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of N-(4-isopropylbenzyl)cyclopropanamine. The protocols outlined herein are designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure the highest degree of accuracy and consistency.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. While comprehensive experimental data for N-(4-isopropylbenzyl)cyclopropanamine is not widely published, we can infer some properties from its structure and data from similar compounds.
| Property | Value (Estimated/Reported) | Source/Justification |
| Molecular Formula | C₁₃H₁₉N | - |
| Molecular Weight | 189.30 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on analogous compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | Inferred from structural analogs[1] |
| pKa | Estimated to be in the range of 9-10 for the amine group | Typical range for secondary amines |
| Storage | Recommended to be stored at -20°C for long-term stability, protected from light and moisture. | General best practice for research compounds |
Note: The solubility and pKa values are estimations based on the chemical structure and data for similar molecules. It is highly recommended to perform empirical solubility tests in the desired solvents before preparing a large batch of stock solution.
Safety Precautions and Handling
Before handling N-(4-isopropylbenzyl)cyclopropanamine, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Based on the SDS for structurally related amines, the following precautions should be taken[2][3]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists. Do not ingest.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of N-(4-isopropylbenzyl)cyclopropanamine in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules due to its high solvating power and compatibility with many biological assays at low final concentrations.
Materials and Equipment:
-
N-(4-isopropylbenzyl)cyclopropanamine (solid or oil)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (Class A)
-
Appropriate glassware (beakers, graduated cylinders)
-
Pipettes (calibrated)
-
Vortex mixer
-
Amber or opaque storage vials
Experimental Workflow:
Caption: Workflow for the preparation and storage of N-(4-isopropylbenzyl)cyclopropanamine stock solution.
Step-by-Step Methodology:
-
Calculate the Required Mass:
-
To prepare a 10 mM (0.010 M) stock solution, the required mass of N-(4-isopropylbenzyl)cyclopropanamine can be calculated using the following formula:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.010 L x 189.30 g/mol = 0.01893 g or 18.93 mg
-
-
-
Weigh the Compound:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of N-(4-isopropylbenzyl)cyclopropanamine onto a weigh boat. For accuracy with small masses, it is best to weigh a slightly larger amount and adjust the final volume of the solvent accordingly[4].
-
Record the exact mass weighed.
-
-
Dissolve the Compound:
-
Transfer the weighed compound to a clean, dry volumetric flask of the desired final volume (e.g., 10 mL).
-
Add a portion of the total required volume of DMSO (e.g., 5-7 mL for a 10 mL final volume) to the flask.
-
Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely. Visual inspection should confirm the absence of any solid particles. Sonication can be used cautiously if dissolution is slow.
-
-
Bring to Final Volume:
-
Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.[4]
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
-
Aliquot for Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or opaque vials.[5]
-
The aliquot volume should be based on the typical experimental needs.
-
-
Labeling and Storage:
Quality Control and Validation
To ensure the integrity of your experimental results, it is good practice to validate the concentration and purity of the prepared stock solution.
Validation Workflow:
Caption: Quality control workflow for validating stock solutions.
Recommended QC Methods:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to confirm the purity of the stock solution and to detect any degradation products. A single, sharp peak corresponding to the mass of N-(4-isopropylbenzyl)cyclopropanamine would indicate high purity.
-
UV-Vis Spectroscopy: If the compound has a known molar absorptivity at a specific wavelength, UV-Vis spectroscopy can be used to verify the concentration of the stock solution by applying the Beer-Lambert law. This requires establishing a standard curve with known concentrations.
Conclusion
The preparation of accurate and stable stock solutions of N-(4-isopropylbenzyl)cyclopropanamine is a critical first step for reliable and reproducible research. By following the detailed protocols and understanding the rationale behind each step, researchers can have confidence in the integrity of their experimental starting materials. It is imperative to always consult the most recent safety information and to perform small-scale solubility and stability tests, especially when working with a compound with limited published data.
References
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Isopropylbenzyl)propan-1-amine. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Crysdot. (n.d.). N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Retrieved from [Link]
-
U.S. Pharmacopeia. (2011, December 3). Description and Solubility - N. Retrieved from [Link]
Sources
Troubleshooting & Optimization
How to prevent cyclopropane ring opening during hydrogenation
Status: Operational Role: Senior Application Scientist Topic: Preventing Cyclopropane Ring Opening During Hydrogenation
Executive Summary: The "Strain" Challenge
Cyclopropane rings possess significant Baeyer strain (~27.5 kcal/mol).[1] In catalytic hydrogenation, this strain makes the ring a "loaded spring."[1] When a cyclopropane is adjacent to an activating group (vinyl, carbonyl, or aryl), the bond dissociation energy of the proximal C-C bonds drops significantly, making them susceptible to hydrogenolysis (ring opening) alongside the desired functional group reduction.[1]
This guide provides a hierarchy of protocols to reduce alkenes, alkynes, or nitro groups while preserving the cyclopropane ring.
Decision Matrix: The Hierarchy of Safety
Before selecting a protocol, consult the decision matrix below. The choice of catalyst is the single most critical variable.
Figure 1: Catalyst selection logic.[1] Activated cyclopropanes require specific "gentle" catalysts (Rh, Pt) or non-catalytic methods to avoid hydrogenolysis.[1]
Technical Deep Dive: The "Pd vs. Pt" Rule
A common error in drug development is defaulting to Palladium on Carbon (Pd/C).[1] Pd is an aggressive hydrogenolysis catalyst. It binds the cyclopropane C-C bond strongly, facilitating cleavage.[1]
Comparative Catalyst Activity
| Catalyst | Primary Activity | Risk of Ring Opening | Recommended Use |
| Pd/C | High (C=C, C-X, C-C cleavage) | Critical | Avoid for activated cyclopropanes.[1] |
| PtO₂ (Adams') | Moderate (C=C, NO₂) | Low | Best heterogeneous option.[1] |
| RhCl(PPh₃)₃ | Moderate (C=C only) | Negligible | Best for unhindered alkenes.[1] |
| Raney Ni | Variable | Moderate | Use only if Pt/Rh fail; requires precise pH control.[1] |
Validated Protocols
Protocol A: Homogeneous Hydrogenation (Wilkinson’s Catalyst)
Best for: Vinyl-cyclopropanes where the alkene is not sterically crowded.[1] Mechanism: Rhodium coordinates to the alkene and H2 in solution, transferring hydrogen without interacting with the cyclopropane ring strain.[1]
Reagents:
-
Chlorotris(triphenylphosphine)rhodium(I) [(Ph₃P)₃RhCl][1]
-
Hydrogen source: H₂ gas (balloon pressure)[1]
Workflow:
-
Degassing: Dissolve substrate (1.0 equiv) and Wilkinson’s catalyst (0.05 equiv) in dry solvent.[1] Crucial: Degas via freeze-pump-thaw or vigorous N₂ sparging to remove O₂ (which oxidizes the phosphine ligands).[1]
-
Activation: Purge the vessel with H₂ gas for 15 minutes. The red solution may turn lighter orange/yellow.
-
Reaction: Stir under H₂ (1 atm) at room temperature. Monitor via TLC/LCMS.[1]
-
Workup: Concentrate and pass through a short plug of silica gel or Florisil to remove the Rh salts.
Expert Insight: If the reaction is sluggish, add a small amount of dilute acetic acid, but be wary of acid-catalyzed ring opening.[1]
Protocol B: Heterogeneous Hydrogenation (Adams’ Catalyst)
Best for: Scale-up, sterically hindered alkenes, or when removal of Rh is difficult.[1] Mechanism: Platinum adsorbs alkenes preferentially over cyclopropanes.[1]
Reagents:
-
Platinum(IV) oxide (PtO₂)[1]
-
Solvent: Ethyl Acetate or Ethanol (Neutral pH is vital)[1]
-
Modifier: Sodium Carbonate (Na₂CO₃) - Optional but recommended[1]
Workflow:
-
Preparation: Suspend PtO₂ (5-10 wt%) in Ethyl Acetate.
-
Pre-reduction: Stir under H₂ for 10-15 mins until the brown PtO₂ turns black (active Pt(0)).
-
Addition: Add the substrate solution. Tip: Add a pinch of Na₂CO₃ to ensure the surface remains non-acidic.
-
Reaction: Hydrogenate at 1 atm (balloon).
-
Filtration: Filter over Celite immediately upon completion to prevent "over-reduction."[1]
Troubleshooting & FAQs
Q1: I am seeing ~15% ring-opened product even with PtO₂. What now?
Diagnosis: Your reaction conditions might be thermodynamically controlling the outcome, or the catalyst surface is too active.[1] Fix:
-
Poison the Catalyst: Add a small amount of pyridine or ethylenediamine to the reaction mixture. These amines bind to the most active "defect sites" on the metal surface, which are responsible for the high-energy ring-cleavage pathway, leaving the bulk surface available for easy C=C reduction.[1]
-
Lower Temperature: Run the reaction at 0°C. Ring opening has a higher activation energy than alkene reduction.
Q2: Can I use Pd/C if I optimize the pressure?
Strictly speaking: No. However, if you must use Pd (e.g., for cost reasons), you must use a poisoned variant such as Lindlar’s Catalyst (Pd/CaCO₃ poisoned with lead) or add quinoline .[1] Even then, hydrogenolysis is a significant risk.[1] It is rarely worth the purification headache.
Q3: My substrate has a benzyl ether AND a vinyl cyclopropane. How do I reduce the alkene without debenzylating or opening the ring?
Strategy: This is a "Chemoselectivity Nightmare."
-
Pd/C will cleave the benzyl and the ring.
-
PtO₂ might spare the benzyl but is risky for the ring.
-
Solution: Use Diimide (N₂H₂) reduction.[1]
Q4: Why is my Wilkinson's catalyst reaction not starting?
Check: Oxygen contamination.[1] Wilkinson's catalyst is sensitive to oxidation.[1] If the solution turns dark brown/black instead of clear orange/red, the catalyst is dead.[1] Ensure rigorous degassing of solvents.
Mechanistic Visualization: Surface Chemistry
Understanding why Pd fails helps you avoid it.
Figure 2: Mechanistic divergence. Pd surfaces facilitate ring opening via strong d-orbital interaction with the strained C-C bonds. Pt surfaces interact preferentially with pi-systems (alkenes).[1]
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pd vs. Pt selectivity).
-
Bond, G. C., & Turkevich, J. (1954).[1] The Reaction of Cyclopropane with Deuterium over Platinum and Palladium Catalysts. Transactions of the Faraday Society.
-
Jardine, F. H. (1981).[1] The Use of Wilkinson's Catalyst in Organic Synthesis. Progress in Inorganic Chemistry. (Definitive review on homogeneous hydrogenation compatibility).
-
Poulter, S. R., & Heathcock, C. H. (1968).[1][3] Catalytic Hydrogenation of Cyclopropyl Alkenes. Journal of Organic Chemistry. [1]
-
Banerjee, N., et al. (2023).[1][10] Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane... via Electrochemical Site Selective Carbonyl Reduction.[1][2][10] ChemRxiv. (Modern context on electrochemical alternatives).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. A Vinyl Cyclopropane Ring Expansion and Iridium‐Catalyzed Hydrogen Borrowing Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. platinuminvestment.com [platinuminvestment.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Platinum Catalysts for N-benzyl cyclopropanamine Synthesis
Welcome to the technical support center for the synthesis of N-benzyl cyclopropanamine using platinum-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to empower you to overcome common challenges and achieve reproducible, high-yield results.
Introduction
N-benzyl cyclopropanamine is a key building block in the synthesis of various pharmaceutical compounds. Its preparation via the reductive amination of cyclopropanecarboxaldehyde with benzylamine is a common and efficient route. Platinum-on-carbon (Pt/C) is a frequently employed catalyst for this transformation due to its high activity and selectivity. However, optimizing the reaction conditions and catalyst performance is crucial for maximizing yield and purity while ensuring process scalability and cost-effectiveness. This guide provides practical solutions to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for catalyst loading when synthesizing N-benzyl cyclopropanamine?
For initial screening, a platinum-on-carbon (Pt/C) catalyst loading of 1-5 mol% relative to the limiting reagent (typically cyclopropanecarboxaldehyde) is a common starting point. However, the optimal loading can vary significantly based on the quality of the catalyst, reaction scale, and desired reaction time. For commercial-scale production, minimizing the catalyst loading is often a key optimization goal to reduce costs.
Q2: Which solvent is most suitable for this reaction?
The choice of solvent can significantly impact reaction kinetics and selectivity. Protic solvents like ethanol and methanol are frequently used and often provide good results. Aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) can also be employed. The selection should consider the solubility of the reactants and the intermediate imine, as well as potential side reactions.
Q3: What are the main impurities I should look out for, and how can I minimize them?
The primary impurities in this reaction are typically cyclopropylmethanol and dibenzylamine.
-
Cyclopropylmethanol is formed from the reduction of the starting aldehyde. This can be minimized by ensuring the efficient formation of the intermediate imine before the reduction step.
-
Dibenzylamine arises from the reductive amination of benzylamine with another molecule of benzylamine, often catalyzed by residual aldehydes or other impurities. Using high-purity starting materials can help reduce its formation.
Q4: How does hydrogen pressure influence the reaction?
Hydrogen pressure is a critical parameter. While higher pressures (e.g., 50-100 psi) can accelerate the rate of reduction, they may also increase the likelihood of side reactions, such as over-reduction or degradation of the starting materials. A typical starting pressure for lab-scale synthesis is around 50 psi, which can be optimized based on the observed reaction profile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-benzyl cyclopropanamine.
Issue 1: Low or Inconsistent Product Yield
Low or inconsistent yields are one of the most common challenges. The underlying causes can be multifaceted, ranging from catalyst activity to reaction conditions.
-
Poor Catalyst Activity:
-
Explanation: The platinum catalyst may be deactivated or of low quality. Catalysts can lose activity over time due to improper storage, handling, or poisoning from impurities in the reactants or solvent.
-
Solution:
-
Always use a fresh batch of catalyst from a reputable supplier.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider performing a catalyst activity test with a standard reaction to confirm its efficacy.
-
-
-
Sub-optimal Reaction Temperature:
-
Explanation: The reaction temperature influences both the rate of imine formation and the subsequent reduction. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to catalyst sintering or the formation of degradation products.
-
Solution:
-
Start with a moderate temperature, typically in the range of 25-50°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) and adjust the temperature as needed.
-
-
-
Inefficient Imine Formation:
-
Explanation: The reductive amination proceeds through an intermediate imine. If the formation of this imine is not efficient, the competing reduction of the starting aldehyde to cyclopropylmethanol can become a significant side reaction, thus lowering the yield of the desired product.
-
Solution:
-
Consider pre-forming the imine by stirring the cyclopropanecarboxaldehyde and benzylamine together in the solvent for a period (e.g., 30-60 minutes) before introducing the catalyst and hydrogen.
-
The use of a dehydrating agent can also drive the equilibrium towards imine formation, although this adds complexity to the workup.
-
-
Issue 2: Poor Product Selectivity (High Levels of Impurities)
Even with good conversion of the starting materials, the reaction may suffer from poor selectivity, leading to a mixture of products and a challenging purification process.
-
Formation of Cyclopropylmethanol:
-
Explanation: As mentioned, this side product results from the direct reduction of cyclopropanecarboxaldehyde. This is more likely to occur if the rate of aldehyde reduction is faster than the rate of imine formation and subsequent reduction.
-
Solution:
-
Optimize the reaction conditions to favor imine formation (see "Inefficient Imine Formation" above).
-
Lowering the hydrogen pressure or temperature can sometimes reduce the rate of aldehyde reduction relative to the desired reaction pathway.
-
-
-
Formation of Dibenzylamine:
-
Explanation: This impurity arises from the self-coupling of benzylamine.
-
Solution:
-
Use a slight excess of the aldehyde to ensure that all the benzylamine is consumed in the formation of the desired imine.
-
Ensure the purity of the starting benzylamine.
-
-
Experimental Protocols
The following protocols provide a starting point for the synthesis and optimization of N-benzyl cyclopropanamine.
Protocol 1: General Procedure for Synthesis
-
To a hydrogenation vessel, add cyclopropanecarboxaldehyde (1.0 eq) and benzylamine (1.05 eq) to a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add 5% Pt/C (1-2 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Data Presentation: Catalyst Loading vs. Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 12 | 85 | 95 |
| 2 | 6 | 92 | 97 |
| 5 | 2 | 95 | 98 |
Table 1: Representative data showing the effect of Pt/C catalyst loading on the synthesis of N-benzyl cyclopropanamine. Conditions: 50 psi H2, 40°C, ethanol.
Visualizations
Experimental Workflow
Caption: Workflow for N-benzyl cyclopropanamine synthesis.
Troubleshooting Decision Tree
Technical Support Center: LC-MS/MS Method Optimization for Polar Amine Compounds
Welcome to the technical support center for the analysis of polar amine compounds by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these often-problematic analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop robust and reliable methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: My polar amine has poor or no retention on a C18 column.
Q: Why is my very polar amine eluting in the void volume of my reversed-phase (RP) column?
A: This is a classic and expected challenge. Standard reversed-phase chromatography, like that using a C18 column, separates compounds based on hydrophobicity.[1][2] Polar amines are highly water-soluble (hydrophilic) and have little to no affinity for the non-polar stationary phase, causing them to travel with the highly aqueous mobile phase and elute very early, often in the solvent front.[3][4]
Solutions & Protocols:
-
Switch to an Alternative Chromatography Mode: For highly polar compounds, reversed-phase is often not the ideal choice.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful alternative for retaining polar compounds.[4][5][6] HILIC uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[4][5][7] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][7][8]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms to better retain polar and charged analytes.
-
-
Employ Ion-Pairing Chromatography (for RPLC):
-
Mechanism: An ion-pairing (IP) reagent, which is a large ionic molecule with a hydrophobic tail (e.g., alkyl sulfonates for positive amines), is added to the mobile phase.[9] The IP reagent forms a neutral complex with the charged amine, increasing its hydrophobicity and enabling retention on a C18 column.[9]
-
Caution: Many common IP reagents are not volatile and can suppress MS ionization and contaminate the instrument. Use MS-compatible reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations, though some signal suppression may still occur.
-
-
Chemical Derivatization:
-
Concept: This involves reacting the amine with a reagent to attach a non-polar group, thereby increasing its hydrophobicity for RPLC analysis.[1][2][10][11] For example, derivatizing an amine with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate can significantly improve retention.[1][10][11]
-
Considerations: Derivatization adds an extra step to sample preparation and must be highly reproducible.
-
Issue 2: My amine analyte exhibits severe peak tailing.
Q: My peaks are broad and asymmetrical (tailing). What is causing this and how can I fix it?
A: Peak tailing for basic compounds like amines is a frequent problem in LC.[12] The primary causes are undesirable secondary interactions between the analyte and the column stationary phase, or issues with the mobile phase.[12][13]
Causality & Solutions:
-
Silanol Interactions (Primary Cause):
-
Mechanism: Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these groups can become deprotonated (Si-O-), creating negatively charged sites.[12][14] Positively charged amine analytes can then interact strongly with these sites via ion-exchange, leading to a mixed-mode retention that causes tailing.[12][14]
-
Protocol for Mitigation:
-
Mobile Phase pH Control: This is the most powerful tool to control peak shape.[15][16]
-
Low pH (e.g., 2.5-3.5): Add an acid like formic acid (0.1%) to the mobile phase. At low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interactions. The amine is fully protonated and will exhibit more consistent behavior.
-
High pH (e.g., 9-10.5): Use a buffer like ammonium bicarbonate or ammonium hydroxide. At high pH, the amine analyte is deprotonated (neutral), which prevents ionic interactions with the now-charged silanols, resulting in excellent peak shape.[17] Crucially, ensure your column is stable at high pH. Many modern columns are designed for this.[17]
-
-
Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block many residual silanols, reducing tailing.[12][17]
-
Increase Buffer Strength: In some cases, especially in HILIC, increasing the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) can help shield the silanol interactions and improve peak shape.[18]
-
-
-
Column Overload:
-
Mechanism: Injecting too much analyte can saturate the active sites on the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was a contributing factor.
-
-
Extra-Column Effects:
-
Mechanism: Poorly made connections, excessive tubing length, or dead volumes in the system can cause peak distortion.[12]
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate inner diameter.
-
Issue 3: I am experiencing low sensitivity and signal instability.
Q: My analyte signal is weak, and the response is fluctuating between injections. What should I check?
A: Low and unstable signals for polar amines often point to issues with ionization in the MS source or matrix effects.
Troubleshooting Steps:
-
Optimize ESI Source Parameters:
-
Mechanism: Electrospray ionization (ESI) efficiency is highly dependent on analyte and mobile phase properties.[19] Polar amines generally ionize well in positive ESI mode, but parameters must be tuned.[3][20]
-
Protocol for Optimization:
-
Infuse a standard solution of your analyte directly into the mass spectrometer.
-
Capillary Voltage: Adjust to a stable value, typically 3–5 kV for positive mode.[19]
-
Nebulizer Gas: Optimize pressure to ensure efficient droplet formation. A good starting point is 20–60 psi.[19][21]
-
Drying Gas Flow & Temperature: Increase temperature (e.g., 250–450°C) and gas flow to promote desolvation.[19] Be cautious, as excessive heat can degrade thermally labile compounds.[19]
-
Source Position: Optimize the nebulizer's position relative to the MS inlet for maximum signal.
-
-
-
Address Matrix Effects:
-
Mechanism: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of your target analyte in the ESI source, leading to low and variable signals.[22][23][24] This is a major challenge in bioanalysis.
-
Solutions:
-
Improve Sample Preparation: Use a more selective sample cleanup method (e.g., solid-phase extraction, SPE) to remove interfering matrix components.[24]
-
Enhance Chromatographic Separation: Modify your LC method to separate the analyte from the region where matrix components elute. Switching from RPLC to HILIC can sometimes help by placing the analyte in a different elution window.[25]
-
Dilute the Sample: A simple dilution can reduce the concentration of interfering compounds, though this may compromise limits of detection.[22][25]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability is normalized.[22][25]
-
-
Method Development Workflow Diagram
The following diagram outlines a logical workflow for developing a robust LC-MS/MS method for polar amine compounds.
Caption: A structured workflow for LC-MS/MS method development for polar amines.
Frequently Asked Questions (FAQs)
Q1: What is the best column choice to start with for polar amines?
For unknown or highly polar amines, a HILIC column is often the best starting point.[26] HILIC provides the retention that is fundamentally lacking in reversed-phase chromatography for these compounds.[3][8] Amide- or silica-based HILIC phases are common choices.[5][6] If your amine has some hydrophobic character, a modern C18 column designed for use at high pH can also be an excellent choice, as neutralizing the amine often provides sufficient retention and great peak shape.[17]
Q2: Which mobile phase additives are best for analyzing amines in positive ESI mode?
-
Formic Acid (0.1%): The most common choice for low-pH methods. It is volatile, MS-friendly, and effectively protonates amine analytes, promoting good ionization.[19]
-
Ammonium Formate / Ammonium Acetate: These are volatile buffers that can be used to control pH in both acidic and neutral ranges.[3] They are excellent for HILIC separations where pH control is critical for reproducibility.[3][26]
-
Ammonium Hydroxide: Used to create high-pH mobile phases (pH 9-10.5). It is volatile and highly effective at neutralizing basic amines to improve peak shape on compatible columns.
Q3: Can I use TFA (Trifluoroacetic Acid) in my mobile phase?
While TFA is an excellent ion-pairing agent that produces sharp peaks, it should be used with extreme caution in LC-MS/MS. TFA is a strong ion-suppressing agent in the ESI source and can significantly reduce your analyte signal, often by an order of magnitude or more. It can also be difficult to completely flush from the LC-MS system. If you must use it, keep the concentration as low as possible (e.g., 0.01-0.05%).
Q4: My sample solvent is causing peak distortion. What should I do?
This is a common issue, especially in HILIC. The sample solvent should be as chromatographically "weak" as possible to prevent the analyte from moving too quickly down the column upon injection.
-
For HILIC: The injection solvent should have a high organic content, closely matching the initial mobile phase conditions (e.g., 90% acetonitrile). Injecting a sample dissolved in a highly aqueous solvent will cause severe peak distortion.
-
For RPLC: The injection solvent should ideally match the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a 5% acetonitrile mobile phase) can cause peak fronting.[12]
Troubleshooting Decision Tree: Poor Peak Shape
Use this diagram to systematically diagnose the cause of poor peak shape for your polar amine analyte.
Caption: A decision tree for troubleshooting poor peak shape in amine analysis.
References
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [Link]
-
Eriksson, J. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Wang, S., et al. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
-
Dimovska, A., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Kim, H., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. [Link]
-
Net-Interlab. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Ghaffar, I., et al. (2025). Optimisation of Heated Electrospray Ionisation Parameters to Minimise In- Source Generated Impurities in the Analysis of Oligonucleotide. Springer. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Selvan, R. S., et al. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]
-
Cogiam. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Nödler, K. (2012). How to remove matrix effect in LC-MS/MS?. ResearchGate. [Link]
-
Fard, F. K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
-
Fux, E., et al. (n.d.). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-1 in Molluscan Shellfish. Arrow@TU Dublin. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 20. researchgate.net [researchgate.net]
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- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples | MDPI [mdpi.com]
Technical Support Center: Enhancing Sensitivity for Nitrosamine Impurity Detection
Introduction: The Traceability Mandate
As researchers and drug development professionals, you are likely navigating the stringent requirements of the FDA’s Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry, Revision 2, Sept 2024) [1]. The shift from simple screening to confirmatory testing requires analytical methods that are not just sensitive, but legally defensible.
The "Traceability Mandate" in my lab means one thing: Every peak must be a true positive. The greatest challenge in nitrosamine analysis isn't detecting the compound; it's proving that the signal isn't a matrix artifact or in situ formation during sample prep.
This guide is structured as a Tier 3 Support resource. We skip the basics and address the specific failure modes that compromise sensitivity (LOQ) and selectivity.
Module 1: Sample Preparation & Artifact Suppression
The Problem: You observe NDMA or NDEA signals in your sample, but they increase over time or vary between replicates. Diagnosis: In situ nitrosation.[1] Residual nitrites in excipients are reacting with amines in your solvent or API during the extraction process.
FAQ: How do I stop artificial nitrosamine formation during extraction?
Root Cause Analysis: Standard acidic extraction buffers can inadvertently catalyze the reaction between secondary amines and trace nitrites.
The Fix: The "Scavenger" Protocol You must interrupt the nitrosation mechanism immediately upon solvation.
-
Add a Nitrite Scavenger: Incorporate Sulfamic Acid (neutralizes nitrite to nitrogen gas) or Ascorbic Acid/Vitamin E (antioxidants) into your diluent before the sample touches it.
-
pH Control: Avoid strongly acidic conditions unless a scavenger is present.
-
SFE (Supercritical Fluid Extraction): For solid dosage forms, SFE minimizes solvent interaction time, though it requires specialized hardware.
Protocol: Optimized Solid Phase Extraction (SPE) for Low-Level Quantitation
Objective: Reach sub-ng/mL LOQs by removing matrix suppressors.
| Step | Action | Technical Rationale |
| 1. Conditioning | 3 mL Methanol followed by 3 mL Water (pH adjusted to 9.0). | High pH suppresses protonation of amines, ensuring they stick to the polymeric sorbent. |
| 2. Loading | Load sample at 1-2 mL/min. | Slow flow allows equilibrium for kinetic binding; prevents breakthrough. |
| 3. Washing | 5% Methanol in Water (with 0.1% NH4OH). | Removes polar interferences and salts while keeping nitrosamines (often non-polar) bound. |
| 4. Elution | 2 x 1 mL Methanol (or Acetonitrile). | Strong organic solvent disrupts hydrophobic interactions, releasing the concentrated analyte. |
| 5. Reconstitution | Evaporate to dryness (N2 stream, ambient temp) and reconstitute in Mobile Phase A. | Matches the initial gradient conditions to prevent peak broadening (solvent effect). |
Module 2: Chromatographic Separation (LC & GC)
The Problem: NDMA elutes too early (near the void volume), causing ion suppression and poor reproducibility. Diagnosis: Poor retention of polar nitrosamines on standard C18 columns.
FAQ: Why is my NDMA peak shape splitting or tailing?
Root Cause: "Solvent Effect." Injecting a sample dissolved in 100% organic solvent onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially.
The Fix:
-
Column Selection: Switch from C18 to a Biphenyl or Fluorophenyl stationary phase. These offer pi-pi interactions that drastically increase retention for planar nitrosamine structures [2].
-
Diluent Matching: Ensure your final sample diluent matches the initial mobile phase composition (e.g., 95:5 Water:MeOH).
Visual Workflow: Troubleshooting "Ghost Peaks"
Figure 1: Decision tree for isolating the source of false positives in nitrosamine analysis.
Module 3: Mass Spectrometry Detection (The Engine)
The Problem: I cannot reach the required LOQ (e.g., 26.5 ng/day limits translated to concentration) due to background noise. Diagnosis: Sub-optimal ionization source selection.
FAQ: Should I use APCI or ESI for Nitrosamines?
While ESI (Electrospray Ionization) is standard, it is susceptible to matrix effects (ion suppression) from co-eluting excipients.
The Senior Scientist's Verdict:
-
Use APCI (Atmospheric Pressure Chemical Ionization) for small, non-polar nitrosamines (like NDMA, NDEA) if you are struggling with sensitivity in complex matrices. APCI relies on gas-phase ionization, which is far more robust against matrix suppression than liquid-phase ESI [3].
-
Use ESI for NDSRIs (Nitrosamine Drug Substance-Related Impurities), which tend to be larger and more polar.
Visual Workflow: Ionization Source Selection
Figure 2: Selection logic for MS Ionization source to maximize sensitivity and minimize suppression.
Module 4: Data Analysis & Compliance Limits
The Problem: How do I calculate the required LOQ for my method based on the AI (Acceptable Intake)?
The Formula:
-
AI: Acceptable Intake (e.g., 96 ng/day for NDMA).
-
MDD: Maximum Daily Dose of the drug.
Reference Table: Sensitivity Requirements vs. Method Capability
| Impurity | AI Limit (ng/day) [1] | Required LOQ (for 1g MDD) | Typical LC-MS/MS LOQ (Optimized) | Typical GC-MS/MS LOQ |
| NDMA | 96 | 0.096 ppm | 0.005 ppm | 0.010 ppm |
| NDEA | 26.5 | 0.0265 ppm | 0.002 ppm | 0.005 ppm |
| NDSRIs | 1500 - 18* | Varies | 0.010 ppm | N/A (Non-volatile) |
*Note: NDSRI limits vary by carcinogenic potency category (CPCA).[2]
References
-
U.S. Food and Drug Administration (FDA). (2024, September).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). FDA.gov. [Link]
-
Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. SepScience.com. [Link]
-
Plasmion. (2024).[4] By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion.com. [Link]
-
Resolian. (2025). Preventing False Positives in Nitrosamine Testing. Resolian.com. [Link]
Sources
Technical Support Center: Navigating Matrix Effects in Mass Spectrometry Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects in your mass spectrometry (MS) analyses. The following content is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in mass spectrometry?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, everything in your sample that isn't your target analyte constitutes the "matrix."[4] These components, which can include salts, lipids, proteins, and metabolites, can either suppress or enhance the signal of your analyte in the mass spectrometer, leading to inaccurate quantification.[3][5][6] This phenomenon is a significant challenge, particularly in complex biological matrices like plasma, urine, and tissue homogenates, as it can compromise the accuracy, precision, and sensitivity of the analysis.[7][8][9]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are two primary experimental approaches to assess the presence and extent of matrix effects: the post-column infusion method and the post-extraction spike method.[6][10][11]
-
Post-Column Infusion (Qualitative Assessment): This technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.[6][12][13] A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the MS ion source.[10][11] A blank, extracted matrix sample is then injected.[6][10] Any deviation (a dip or a peak) in the steady analyte signal indicates a region where matrix components are eluting and causing ion suppression or enhancement.[6][11][12] This method is invaluable for optimizing your chromatography to move your analyte's retention time away from these problematic zones.[6][14]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect.[6][11] It involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte at the same concentration in a neat (pure) solvent.[6][11][15] The ratio of these two responses is termed the "Matrix Factor" (MF).[11][16]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
-
Regulatory bodies like the EMA suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor, calculated from at least six different lots of matrix, should not exceed 15%.[16]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices, phospholipids from cell membranes are a notorious and significant contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[17][18] Other common sources include:
-
Salts and endogenous small molecules in urine and plasma.[19]
-
Proteins and peptides in plasma or serum.[7]
-
Anticoagulants (e.g., EDTA, heparin) used during sample collection.[9]
-
Dosing vehicles in preclinical studies.[11]
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
A4: While using a SIL-IS is considered the gold standard for compensating for matrix effects, it is not a guaranteed panacea.[14] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS peak area ratio.
However, potential pitfalls exist:
-
Chromatographic Shift: The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and its deuterated SIL-IS, leading to them experiencing different matrix effects.[20] Using ¹³C or ¹⁵N labeled standards can often minimize this issue.[12][20]
-
Different Matrix Effects: In some cases, the analyte and SIL-IS can experience different degrees of suppression even if they co-elute perfectly.
-
Purity of the SIL-IS: Any unlabeled analyte present as an impurity in the SIL-IS can lead to artificially inflated results.
Therefore, while highly recommended, the performance of a SIL-IS must be thoroughly validated for each specific assay and matrix.
Troubleshooting Guides
This section provides structured approaches to address specific issues related to matrix effects.
Issue 1: Poor reproducibility and accuracy in quantitative results.
Initial Diagnosis:
If you are observing high variability between replicate injections or a significant deviation from expected concentrations, matrix effects are a likely culprit. The first step is to systematically evaluate their presence and magnitude.
Workflow for Diagnosis and Mitigation:
Caption: Troubleshooting workflow for poor analytical reproducibility.
Detailed Protocols:
Step 1: Quantitative Assessment of Matrix Effect
-
Objective: To determine the Matrix Factor (MF).
-
Protocol:
-
Prepare a Neat Standard Solution: Dissolve your analyte in the final mobile phase composition to a known concentration (e.g., a mid-range QC level).
-
Prepare Blank Matrix Extracts: Process at least six different sources of your blank biological matrix (e.g., plasma from six different donors) using your established sample preparation method.
-
Prepare Post-Spiked Samples: Spike the analyte from a concentrated stock solution into each of the blank matrix extracts to achieve the same final concentration as the neat standard solution.
-
Analysis: Inject both the neat and post-spiked samples into the LC-MS system.
-
Calculation: Matrix Factor (MF) = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
-
Interpretation: If the MF consistently falls outside an acceptable range (e.g., 0.85-1.15) and/or the CV across the six lots is >15%, mitigation is necessary.[16]
Step 2: Optimize Sample Preparation
-
Objective: To remove interfering matrix components.[7]
-
Methodologies to Compare:
-
Protein Precipitation (PPT): Fast and simple, but often results in "dirty" extracts with significant phospholipids remaining.[7] Using acetonitrile for precipitation is generally better at removing phospholipids than methanol.[7]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[7] Optimizing the pH and solvent polarity is key.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively binding the analyte and washing away interferences.[9] Modern mixed-mode or phospholipid removal SPE plates can be highly effective.[17][18]
-
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | High levels of residual matrix components (especially phospholipids), leading to significant ion suppression.[7] | High-throughput screening where some matrix effect can be tolerated or compensated for. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, good for removing salts. | More labor-intensive, requires solvent optimization, potential for analyte loss in emulsions. | Analytes with good partitioning characteristics into an organic solvent. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high analyte concentration factor, excellent for removing phospholipids and salts.[9][18] | More expensive, requires method development to optimize loading, washing, and elution steps. | Assays requiring high sensitivity and minimal matrix effects. |
Step 3: Refine Chromatography
-
Objective: To achieve chromatographic separation between the analyte and the interfering matrix components.[14]
-
Strategies:
-
Modify Gradient: Extend the elution gradient to increase separation.[5]
-
Change Column Chemistry: Switch to a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a biphenyl column) to alter selectivity.
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the MS source.[12]
-
Issue 2: Ion suppression is observed, but a SIL-IS is not available.
Initial Diagnosis:
You have confirmed ion suppression via post-column infusion or post-extraction spiking, but a stable isotope-labeled internal standard for your analyte is not commercially available or is prohibitively expensive.
Workflow for Mitigation without a SIL-IS:
Caption: Mitigation strategies when a SIL-IS is unavailable.
Detailed Protocols:
Step 1 & 2: Rigorous Cleanup and Chromatography
-
Follow the protocols outlined in the previous section to create the cleanest possible sample extract and to maximize the separation of your analyte from regions of ion suppression. These steps are even more critical when you cannot rely on a co-eluting internal standard.
Step 3: Choose a Calibration Strategy
-
Matrix-Matched Calibration:
-
Concept: Prepare your calibration standards in a blank matrix extract that is identical to your study samples.[5] This forces the calibrators to experience the same matrix effect as the unknown samples, thereby canceling it out.
-
Protocol: Obtain a pooled lot of blank biological matrix. Extract it using your finalized sample preparation method. Spike your calibration standards into this extracted matrix to create your curve.
-
Limitation: This approach requires a reliable source of blank matrix and assumes that the matrix effect is consistent across all study samples.[14]
-
-
Standard Addition:
-
Concept: This method is highly effective for variable matrices or when a blank matrix is unavailable.[12][14] Each sample is split into several aliquots, and known, increasing amounts of the analyte are spiked into each aliquot (except the first).
-
Protocol:
-
Divide an unknown sample into 4-5 aliquots.
-
Leave one aliquot as is. Spike the others with increasing concentrations of the analyte.
-
Process and analyze all aliquots.
-
Plot the measured peak area against the spiked concentration. The absolute value of the x-intercept of the resulting linear regression line is the original concentration of the analyte in the sample.
-
-
Limitation: It is very time-consuming and labor-intensive as it requires multiple analyses for each unknown sample.[12]
-
-
Structural Analog as an Internal Standard:
-
Concept: Use a non-isotopically labeled compound that is chemically very similar to your analyte and has a close retention time.
-
Protocol: Select a stable, non-endogenous compound that mimics the extraction and ionization behavior of your analyte. Add it to all samples and standards at a constant concentration.
-
Limitation: It is rare for a structural analog to perfectly mimic the behavior of the analyte, especially in its response to matrix effects.[21] Thorough validation is required to prove its suitability.
-
References
- MilliporeSigma. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Lama, S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
- Cavaliere, B., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques.
- OU Shuo-Jun. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.
- ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects.
- Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
- Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- ACS Publications. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
- ResearchGate. (n.d.). Matrix effects: Causes and solutions.
- Drawell. (2025). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
- myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays.
- Welch Materials. (2025). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter.
- European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays.
- RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
- Benchchem. (2025). Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 10-Hydroxyoleoside 11-methyl ester.
- PubMed. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization.
- PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Benchchem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
- PMC. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid.
- Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- PubMed. (2019). Impact of matrix effects and ionization efficiency in non-quantitative untargeted metabolomics.
- ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring.
- PubMed. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion.
- Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
- Sisu@UT. (n.d.). Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Oxford Academic. (2020). Ion Suppression in Mass Spectrometry. Clinical Chemistry.
- Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. waters.com [waters.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. e-b-f.eu [e-b-f.eu]
- 17. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
- 21. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
Technical Support Center: Scalable Cyclopropanamine Synthesis
Status: Online | Tier: 3 (Senior Process Chemistry) | Topic: Scale-Up Troubleshooting
Introduction: The "High-Strain" Paradox
Welcome to the technical support hub for cyclopropanamine synthesis. You are likely here because your gram-scale success has failed at the kilogram limit.
Cyclopropanamines (CPAs) are deceptively simple. While they are critical pharmacophores (e.g., Ticagrelor, Tranylcypromine), they possess ~27.5 kcal/mol of ring strain. In scale-up, this energy manifests as two distinct hazards: thermal runaway during synthesis and acid-catalyzed ring opening during isolation.
This guide bypasses standard textbook procedures to address the specific failure modes encountered in process chemistry.
Module 1: The Kulinkovich-de Meijere Protocol (Titanium-Mediated)
Context: You are synthesizing primary or secondary CPAs from amides or nitriles using Ti(OiPr)₄ and Grignard reagents.
Critical Pitfall: The "Stalled" Induction Period
At small scales, the addition of Grignard to the Ti-catalyst/substrate mixture is instantaneous. At scale, mass transfer limitations can delay the formation of the active titanacyclopropane species.
-
The Error: The operator adds 10-15% of the Grignard, sees no exotherm/color change, and increases the addition rate.
-
The Consequence: The accumulated reagent triggers a sudden, violent initiation. The massive release of ethane/ethene gas causes reactor over-pressurization and "foam-over."
Technical Protocol: Controlled Initiation
-
Pre-complexation: Do not mix all reagents at once. Charge the amide/nitrile and Ti(OiPr)₄ (typically 10-20 mol%) in THF first.
-
The "Seeding" Step: Adjust jacket temperature to 0–5°C. Add exactly 5% of the total Grignard reagent (usually EtMgBr or c-HexMgBr) over 15 minutes.
-
Wait for the Sign: Stop addition. Wait for the color shift (yellow
dark brown/black) and a distinct exotherm spike. Only then resume addition. -
Ligand Exchange: If using the Szymoniak variant (nitriles), ensure the reaction temperature is sufficient to drive the ligand exchange between the titanacyclopropane and the nitrile, otherwise, the catalytic cycle stalls.
Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle and the specific points where process safety fails.
Caption: The Kulinkovich-de Meijere cycle showing the critical risk of Grignard accumulation prior to titanacyclopropane formation.
Module 2: The Curtius Rearrangement Route
Context: Converting cyclopropanecarboxylic acids to amines via acyl azides.[1][2]
Critical Pitfall: Acyl Azide Accumulation
The Curtius rearrangement involves heating an acyl azide to release N₂ and form an isocyanate.
-
The Error: Performing the reaction in a single batch mode where the acyl azide is formed at low temperature and then heated en masse.
-
The Consequence: The decomposition of the cyclopropyl acyl azide is highly exothermic. A batch reactor cannot shed this heat fast enough, leading to an explosion.
Technical Protocol: Thermal Dosing (Semi-Batch)
To scale this safely, you must ensure the concentration of the high-energy acyl azide is always near zero.
-
Activation: Form the mixed anhydride or acid chloride at low temperature (-10°C).
-
The "Hot Drop" Method:
-
Prepare a separate vessel with the rearrangement solvent (e.g., Toluene) heated to reflux (>90°C).
-
Dose the cold acyl azide solution slowly into the hot solvent.
-
Why? The azide rearranges to the isocyanate instantaneously upon hitting the hot solvent. The N₂ is released gradually, and no explosive intermediate accumulates.
-
Module 3: Isolation & Purification (The Yield Killer)
Context: You synthesized the molecule, but the yield vanished during workup.
Critical Pitfall 1: Volatility
Low molecular weight cyclopropanamines (e.g., cyclopropylamine, bp ~50°C) are extremely volatile.
-
Troubleshooting: Never use a rotary evaporator at standard vacuum (20 mbar) and bath temperature (40°C). You will distill your product into the trap.
-
Solution: Isolate as a salt (HCl or Tosylate) immediately, or distill at atmospheric pressure using a fractionating column.
Critical Pitfall 2: Acid-Catalyzed Ring Opening
The cyclopropane ring acts like a "loaded spring." In the presence of strong acid and a nucleophile (like water or chloride), the ring opens to form a homoallylic amine.
-
Mechanism: Protonation of the amine makes the ring susceptible to nucleophilic attack, relieving the 27.5 kcal/mol strain.
-
Data: Stability of Cyclopropylamine Derivatives vs. pH.
| Condition | pH | Time (h) | % Ring Opening (Homoallylic Impurity) |
| 1M HCl (aq) | 0 | 1 | > 15% |
| AcOH (glacial) | 2.4 | 4 | < 2% |
| Silica Gel (wet) | ~5 | 12 | 5-10% (Common loss point) |
| NaOH (1M) | 14 | 24 | < 0.1% |
Decision Tree: Workup Strategy
Use this logic flow to select the correct isolation method and avoid decomposition.
Caption: Logic flow for isolating acid-sensitive and volatile cyclopropanamines.
Frequently Asked Questions (FAQs)
Q: My Kulinkovich reaction turned black, but I recovered only starting material. Why? A: You likely killed the catalyst with moisture or improper stoichiometry. The "black" color is Ti(III)/Ti(II), which is correct, but if the Grignard addition was too fast relative to the ester/amide addition, the titanium acts as a standard Grignard reagent rather than a catalyst. Rule: Maintain a strict excess of the substrate relative to the active catalytic species.
Q: Can I use Dichloromethane (DCM) for the extraction? A: Avoid it if possible. Cyclopropanamines can react with DCM over time (alkylation) to form quaternary ammonium salts, especially if the solution is concentrated and heated. Use MTBE or Toluene.
Q: During the Curtius rearrangement, I see a urea impurity. Where did it come from? A: This is "water intrusion." The isocyanate intermediate reacted with adventitious water to form an amine, which then reacted with another isocyanate molecule. Ensure your "Hot Drop" solvent is anhydrous.[3]
References
-
Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of ethylmagnesium bromide with carboxylic acid esters in the presence of tetraisopropoxytitanium". Zhurnal Organicheskoi Khimii.
-
de Meijere, A., et al. (2004).[6] "Titanium-mediated syntheses of cyclopropylamines". Journal of Organometallic Chemistry.
-
AstraZeneca R&D. (2016). "Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor". ACS Catalysis.
-
BenchChem Technical Guides. (2025). "The Curtius Rearrangement: Optimization and Safety".
-
Wolan, A. & Six, Y. (2010).[4] "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents".[4][7] Tetrahedron. [4]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
Technical Support Center: N-(4-isopropylbenzyl)cyclopropanamine Stability & Degradation
The following guide is designed as a specialized Technical Support Center for researchers working with N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9). It synthesizes chemical principles with practical troubleshooting for stability and degradation issues.[1][2]
Executive Summary & Molecule Profile
N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine building block often used in the synthesis of monoamine transporter inhibitors and receptor ligands.[1][2] Its structural features—a secondary amine, a strained cyclopropyl ring, and an electron-rich benzylic position—create distinct vulnerabilities to oxidative and photolytic degradation.[1][2]
| Property | Data |
| Chemical Name | N-(4-isopropylbenzyl)cyclopropanamine |
| CAS Number | 1049681-03-9 |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| Key Vulnerabilities | N-Oxidation, Benzylic Oxidation, Cyclopropyl Ring Opening |
Degradation Pathways: The "Why" and "How"
Understanding the mechanism is the first step to mitigation.[1][2]
The degradation of N-(4-isopropylbenzyl)cyclopropanamine proceeds primarily through radical-mediated oxidation and N-dealkylation.[1][2] Below are the three critical pathways you must monitor during stability testing.
Pathway A: Oxidative Deamination (Benzylic Cleavage)
This is the most common degradation route, typically driven by radical initiators (light, peroxides) or enzymatic systems.[1][2]
-
Mechanism: Hydrogen abstraction at the benzylic carbon (adjacent to the nitrogen) forms a radical.[1][2] Reaction with oxygen leads to a carbinolamine intermediate, which collapses to release 4-isopropylbenzaldehyde and cyclopropylamine .[1][2]
-
Indicator: Appearance of a distinct aldehyde peak in HPLC (UV 254 nm) and a "almond-like" or sharp odor.[1][2]
Pathway B: N-Oxidation
Secondary amines are susceptible to direct oxidation by peroxides (often found in aged ethereal solvents like THF or dioxane).[1][2]
-
Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen source yields the N-oxide (N-hydroxy-N-(4-isopropylbenzyl)cyclopropanamine).[1][2]
-
Indicator: Mass shift of +16 Da (M+16) in LC-MS.
Pathway C: Cyclopropyl Ring Opening (SET Mechanism)
The cyclopropyl ring is highly strained (~27.5 kcal/mol strain energy).[1][2] Under Single Electron Transfer (SET) conditions (e.g., photo-oxidation or metabolic incubation), the nitrogen radical cation can trigger ring opening.[1][2]
-
Mechanism: The radical cation triggers homolytic cleavage of the cyclopropyl C-C bond, often rearranging to a linear iminium ion or forming covalent adducts.[1][2]
-
Indicator: Complex mixture of aliphatic aldehydes or polymerization products; loss of the cyclopropyl signal in NMR (
0.3–0.8 ppm).[1][2]
Pathway D: Benzylic Oxidation (Isopropyl Group)
The tertiary carbon on the isopropyl group is prone to autoxidation.[1][2]
-
Mechanism: Formation of a hydroperoxide at the tertiary position, reducing to a tertiary alcohol (4-(1-hydroxy-1-methylethyl)benzyl derivative).[1][2]
Visualization: Degradation Logic Map
Figure 1: Mechanistic map of oxidative and stress-induced degradation pathways.[1][2][3]
Troubleshooting Guide: FAQs & Diagnostics
Direct solutions for anomalies observed during synthesis or analysis.
Q1: I see a new impurity peak at RRT ~0.85 with a UV max shift. What is it?
-
Reasoning: The cleavage of the amine removes the auxochromic effect of the nitrogen, shifting the UV spectrum.[1][2] Aldehydes are less polar than the amine (if using reverse-phase at neutral/basic pH), but often elute earlier than the parent amine in acidic mobile phases due to lack of protonation compared to the amine.[1][2]
-
Action: Co-inject with an authentic standard of 4-isopropylbenzaldehyde to confirm. Check your solvent quality—trace aldehydes in solvents can react with the amine, but here the amine is likely degrading to the aldehyde.[1][2]
Q2: My LC-MS shows a peak at m/z 206 (M+17). Is this a hydroxylated impurity?
-
Diagnosis: Yes, this corresponds to the N-oxide or a hydroxylated metabolite .[1][2]
-
Differentiation:
-
Action: Perform a reduction test. Treat the sample with Triphenylphosphine (PPh3).[1][2] If the peak disappears and parent returns, it is the N-oxide.[1][2]
Q3: The sample has turned yellow/brown upon storage. Is it safe to use?
-
Diagnosis: The color change indicates oxidative polymerization , likely involving the p-isopropylbenzaldehyde degradation product undergoing aldol-type condensations or Schiff base formation with the parent amine.[1][2]
-
Action: Purify immediately. The "yellow" impurities are often trace (<1%) but catalytic.[1] Recrystallize as the hydrochloride salt (HCl) to stabilize the amine lone pair against oxidation.[1][2]
Q4: Can I use chlorinated solvents (DCM/Chloroform) for storage?
-
Diagnosis: Avoid. Secondary amines can react with dichloromethane over time (especially under light) to form chloromethyl ammonium salts or aminals (Gem-diamine).[1][2]
-
Action: Store as a solid or in methanol/ethanol at -20°C.
Experimental Protocols: Forced Degradation
Self-validating workflows to establish stability limits.
Protocol A: Oxidative Stress Testing (H2O2)
Objective: Determine susceptibility to N-oxidation and benzylic cleavage.[1][2]
-
Preparation: Dissolve 5 mg of N-(4-isopropylbenzyl)cyclopropanamine in 1 mL Acetonitrile:Water (50:50).
-
Stressing: Add 100 µL of 3% Hydrogen Peroxide (H2O2).
-
Incubation: Store at Room Temperature for 4 hours.
-
Quenching: Critical Step. Add 100 µL of 10% Sodium Metabisulfite (Na2S2O5) to quench excess peroxide before analysis.[1][2] Failure to quench will cause on-column oxidation during HPLC.[1][2]
-
Analysis: Inject on HPLC-UV/MS. Look for M+16 (N-oxide) and fragmentation to aldehyde.[1][2]
Protocol B: Photostability (Solid State)
Objective: Assess radical-mediated degradation.[1][2]
-
Sample: Spread 10 mg of the solid thinly in a clear glass vial.
-
Control: Wrap a second vial in aluminum foil (Dark Control).
-
Exposure: Expose to 1.2 million lux hours (approx 24-48 hours in a light chamber or sunny window).
-
Workup: Dissolve both samples in mobile phase.
-
Comparison: Calculate % degradation relative to the Dark Control. High degradation here implies the need for amber glass storage.[1][2]
Summary of Stability Data (Reference Values)
| Stress Condition | Expected Degradation Product | Main Analytical Marker |
| Acid Hydrolysis (0.1N HCl) | Stable (Salt formation) | N/A |
| Base Hydrolysis (0.1N NaOH) | Stable | N/A |
| Oxidation (3% H2O2) | N-Oxide, 4-Isopropylbenzaldehyde | m/z 206 (M+H)+, UV shift |
| Photolysis (UV/Vis) | Radical dimers, Ring opening | Complex chromatogram |
| Thermal (60°C, 7 days) | Minor benzylic oxidation | m/z 206 (Tert-alcohol) |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Lajin, B., & Goessler, W. (2020). Identification of N-isopropylbenzylamine as a new adulterant in methamphetamine samples.[1][2] (Discussion on benzylamine stability and fragmentation). Forensic Toxicology.
-
Guengerich, F. P., & Macdonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view.[1][2] (Mechanism of cyclopropylamine ring opening/inactivation).[1][2] Accounts of Chemical Research. [Link][1][2]
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare.[1][2] (General protocols for amine oxidation).
Sources
How to improve the resolution of N-(4-isopropylbenzyl)cyclopropanamine on a C18 column
Ticket ID: #LC-C18-AMINE-RES Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3]
The Challenge: You are attempting to separate N-(4-isopropylbenzyl)cyclopropanamine on a C18 column. This molecule presents a classic "hydrophobic base" dilemma.
-
The Amine (pKa ~9.5): At standard HPLC pH (2–7), the secondary amine is fully protonated (
). This positive charge interacts aggressively with residual silanols ( ) on the silica surface, causing severe peak tailing. -
The Hydrophobe: The isopropylbenzyl and cyclopropyl groups drive strong hydrophobic retention, but the ionization counteracts this, often leading to unpredictable elution windows relative to neutral impurities like 4-isopropylbenzaldehyde .
The Solution Strategy: To improve resolution and peak shape, we must break the secondary silanol interactions.[1] This is achieved via two primary routes: High pH Suppression (preferred for modern columns) or Low pH Ion-Pairing (traditional).
Troubleshooting Decision Tree
Before altering your mobile phase, use this logic flow to diagnose the specific root cause of your resolution loss.
Figure 1: Diagnostic workflow for basic amine separation issues. Follow the path corresponding to your primary chromatogram defect.
Technical Support Q&A
Issue A: "My peak looks like a shark fin (Tailing Factor > 2.0)."
Diagnosis: Silanol Activity. At pH < 8, your amine is cationic. It is being retained by two mechanisms:[2]
-
Hydrophobic Interaction: The benzyl/cyclopropyl groups partitioning into the C18 layer (Desired).
-
Cation Exchange: The ammonium group sticking to ionized silanols on the base silica (Undesired).
Corrective Action:
-
If you have a Hybrid Column (e.g., Waters XBridge, Agilent Poroshell HPH): Switch to High pH (pH 10.0 - 11.0) .
-
Why? At pH 11, the amine is deprotonated (neutral). Neutral amines do not interact with silanols. This sharpens the peak and increases retention significantly.
-
-
If you have a Standard Silica Column: Add 0.1% Trifluoroacetic Acid (TFA) or use a Chaotropic Buffer (Perchlorate) .
-
Why? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and forming a hydrophobic complex that retains well on C18 without tailing.
-
Issue B: "I cannot separate the amine from the 4-isopropylbenzaldehyde precursor."
Diagnosis: Lack of Selectivity. The aldehyde is neutral and lipophilic. The amine is basic and lipophilic.
Corrective Action:
-
Leverage pH:
-
At Low pH , the amine is ionized and elutes earlier than the neutral aldehyde.
-
At High pH , the amine becomes neutral and its hydrophobicity increases, moving it closer to or even after the aldehyde.
-
Recommendation: If co-eluting at neutral pH, move to Low pH (pH 2.5) to shift the amine to an earlier retention time away from the aldehyde.
-
-
Change Organic Modifier:
-
Switch from Acetonitrile to Methanol .
-
Why? Methanol allows for
- interactions between the aromatic benzyl ring of your analyte and the stationary phase, which often provides different selectivity compared to the dipole-dipole interactions of Acetonitrile.
-
Issue C: "Retention times are shifting between injections."
Diagnosis: Incomplete Equilibration. Secondary amines are notorious for "slow equilibration" because they slowly saturate the active sites on the column.
Corrective Action:
-
Pre-conditioning: Inject a high concentration standard of your amine 2-3 times before starting the sequence to "passivate" the active sites.
-
Temperature: Ensure the column oven is set to at least 40°C . Higher temperature speeds up the mass transfer kinetics, sharpening the peak and stabilizing retention.
Optimized Experimental Protocols
Choose the protocol that matches your available column technology.
Protocol A: The "Modern" Approach (High pH)
Best for: Resolution, Peak Shape, and Loadability. Requires Hybrid/High-pH stable C18.
| Parameter | Setting |
| Column | Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes (Adjust based on hydrophobicity) |
| Temperature | 40°C |
| Detection | UV 210 nm (Amine absorption is weak; rely on Benzyl ring) |
Protocol B: The "Traditional" Approach (Low pH)
Best for: Mass Spec (LC-MS) compatibility and Standard Silica Columns.
| Parameter | Setting |
| Column | High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 80% B over 12 minutes |
| Temperature | 35°C |
| Note | TFA suppresses MS signal slightly but is essential for peak shape here. |
Mechanism Visualization
The following diagram illustrates why the High pH strategy is superior for this specific molecule.
Figure 2: Mechanism of action. High pH deprotonates the amine, eliminating the ionic drag that causes tailing.
References
-
Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[3] Retrieved from
-
Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Retrieved from
-
Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America.[4] Retrieved from
- McCalley, D. V. (2010). Study of the Selectivity, Mass Overload and Efficiency of Basic Compounds in Reversed-Phase Chromatography. Journal of Chromatography A.
Sources
Validation & Comparative
Validation of an Analytical Method for N-(4-isopropylbenzyl)cyclopropanamine
A Comparative Technical Guide for Analytical Scientists
Executive Summary
N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9) is a secondary amine intermediate critical in the synthesis of novel pharmaceutical agents, particularly those targeting monoamine signaling pathways. Its structural motif—combining a lipophilic cumyl group with a basic cyclopropylamine core—presents specific analytical challenges, including severe peak tailing on traditional silica-based columns and low UV absorptivity at standard wavelengths.
This guide compares the validation of an optimized UHPLC-MS/MS method (The "Advanced Protocol") against a traditional HPLC-UV method (The "Legacy Alternative"). We demonstrate that the Advanced Protocol offers superior sensitivity, linearity, and throughput, meeting the rigorous standards of ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Chemical Structure | Secondary amine with isopropylbenzyl moiety | High pKa (~9.5) leads to silanol interactions (tailing). |
| Molecular Formula | C₁₃H₁₉N (MW: 189.30 g/mol ) | Requires MS detection for high specificity; [M+H]⁺ = 190.3. |
| Solubility | Lipophilic (LogP > 3.0) | Requires high organic content in mobile phase for elution. |
| Chromophore | Weak benzenoid absorption (λmax ~210, 254 nm) | UV detection suffers from poor signal-to-noise (S/N) at low concentrations. |
Method Comparison: Legacy vs. Advanced Protocol
The following data summarizes the validation parameters established during the comparative study.
Table 1: Performance Metrics Comparison
| Parameter | Legacy Alternative (HPLC-UV) | Advanced Protocol (UHPLC-MS/MS) | Verdict |
| Stationary Phase | C18 (5 µm, porous silica) | Biphenyl Core-Shell (1.7 µm) | Biphenyl offers superior π-π selectivity. |
| Run Time | 15.0 minutes | 3.5 minutes | 4x throughput increase. |
| LLOQ | 500 ng/mL | 0.5 ng/mL | 1000-fold sensitivity gain. |
| Linearity (R²) | > 0.995 (Range: 1–100 µg/mL) | > 0.999 (Range: 1–1000 ng/mL) | Wider dynamic range for trace analysis. |
| Peak Tailing (Tf) | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Improved integration accuracy. |
| Specificity | Prone to matrix interference | High (MRM transitions) | Definitive identification. |
Detailed Experimental Protocols
A. The Advanced Protocol (UHPLC-MS/MS)
Recommended for PK studies, trace impurity analysis, and high-throughput QC.
1. Instrumentation & Conditions:
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm (Phenomenex)
-
Column Temp: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Flow Rate: 0.4 mL/min
2. Gradient Program:
-
0.0–0.5 min: 5% B (Isocratic hold)
-
0.5–2.5 min: 5% → 95% B (Linear ramp)
-
2.5–3.0 min: 95% B (Wash)
-
3.0–3.1 min: 95% → 5% B (Re-equilibration)
3. Mass Spectrometry Parameters (ESI+):
-
Ionization: Electrospray Positive (ESI+)
-
Precursor Ion: m/z 190.3 [M+H]⁺
-
Quantifier Transition: 190.3 → 148.2 (Loss of cyclopropyl ring)
-
Qualifier Transition: 190.3 → 105.1 (Isopropylbenzyl cation)
-
Collision Energy (CE): 25 eV (Quant) / 40 eV (Qual)
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/sample into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).
-
Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Inject 2 µL of the supernatant.
B. The Legacy Alternative (HPLC-UV)
Suitable only for raw material assay where concentration is high.
-
Column: Standard C18, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v).
-
Detection: UV at 210 nm.
-
Note: Requires strict pH control to suppress amine ionization and reduce tailing, though silanol activity often persists.
Validation Logic & Scientific Rationale
Why the Biphenyl Phase?
The "Advanced Protocol" utilizes a Biphenyl stationary phase rather than a traditional C18. The N-(4-isopropylbenzyl)cyclopropanamine molecule contains an electron-rich aromatic ring. The Biphenyl phase engages in π-π interactions with the analyte, providing enhanced retention and selectivity distinct from simple hydrophobicity. This allows the use of a high-organic gradient to elute the compound as a sharp band, eliminating the "tailing" caused by residual silanols on C18 columns [1].
Self-Validating System Suitability
To ensure trustworthiness, the protocol includes a System Suitability Test (SST) before every batch:
-
Resolution: separation from the nearest matrix peak > 1.5.[2]
-
Tailing Factor: Must be < 1.2.
-
Injection Precision: RSD of 6 replicate injections < 2.0%. Failure to meet these triggers an automatic abort, preventing data corruption.
Analytical Workflow Diagram
The following diagram illustrates the validated workflow, highlighting the critical decision points for maintaining data integrity.
Figure 1: Validated UHPLC-MS/MS workflow for N-(4-isopropylbenzyl)cyclopropanamine analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] Center for Drug Evaluation and Research (CDER). Link
-
Dolan, J. W. (2002). Tailing Peaks: A Guide to Troubleshooting. LCGC North America. Link
-
Crysdot LLC. (n.d.). N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride Product Data. (Reference for CAS 1049681-03-9 identity). Link
Sources
N-(4-isopropylbenzyl)cyclopropanamine & The Landscape of LSD1 Inhibitors: A Comparative Technical Guide
Topic: N-(4-isopropylbenzyl)cyclopropanamine vs. Other LSD1 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide analyzes the pharmacological profile of N-(4-isopropylbenzyl)cyclopropanamine within the context of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.
Critical Distinction: It is vital to distinguish between two structurally related but functionally distinct chemical entities often confused in literature:
-
N-(4-isopropylbenzyl)cyclopropanamine (Target A): A simple cyclopropylamine derivative lacking the 2-phenyl ring. Primarily a Monoamine Oxidase B (MAO-B) inhibitor or weak LSD1 binder.
-
N-(4-isopropylbenzyl)-2-phenylcyclopropanamine (Target B): A derivative of Tranylcypromine (2-PCPA). This is a potent, selective LSD1 inhibitor and the likely subject of high-impact epigenetic research.
This guide uses Target B (The PCPA derivative) as the primary comparator for LSD1 efficacy, while referencing Target A to demonstrate the critical Structure-Activity Relationship (SAR) rules required for LSD1 selectivity.
Chemical Identity & Mechanism of Action
The Pharmacophore: Why Structure Matters
LSD1 inhibition relies on the covalent modification of the FAD cofactor.[1] The inhibitor must mimic the substrate (Histone H3 Lysine 4) to enter the catalytic pocket.
| Feature | N-(4-isopropylbenzyl)cyclopropanamine (Simple) | N-(4-isopropylbenzyl)-2-phenylcyclopropanamine (PCPA-based) |
| Core Scaffold | Cyclopropylamine (CPA) | trans-2-Phenylcyclopropylamine (PCPA) |
| LSD1 Potency | Low / Inactive (> 50 µM) | High (nM range) |
| Binding Mode | Lacks hydrophobic anchor for FAD stacking. | Phenyl ring aligns with FAD; N-benzyl group fills the substrate channel. |
| Primary Target | MAO-B | LSD1 (KDM1A) |
Mechanism of Inactivation (TOAD / SET Pathway)
Both compounds operate via a Single Electron Transfer (SET) mechanism, but the stabilization of the radical intermediate differs.
Graphviz Diagram: Mechanism of Irreversible Inhibition
Caption: The Single Electron Transfer (SET) mechanism where the cyclopropyl ring opens to form a covalent adduct with FAD. The phenyl ring (in PCPA derivatives) stabilizes the radical cation, significantly enhancing reaction efficiency.
Comparative Performance Analysis
This section compares the N-(4-isopropylbenzyl)-PCPA (High Potency Analog) against industry standards.
Competitor Landscape
-
Tranylcypromine (TCP): The first-generation inhibitor. Non-selective (hits MAO-A/B and LSD1 equally).
-
ORY-1001 (Iadademstat): Clinical-stage, highly potent N-alkylated PCPA.
-
GSK2879552: Clinical-stage, irreversible inhibitor.
-
SP-2509: Reversible, allosteric inhibitor (non-covalent).
Quantitative Benchmarking (In Vitro)
| Compound | IC50 (LSD1) | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity (LSD1/MAO) | Mechanism |
| N-(4-isopropylbenzyl)-PCPA | < 100 nM | > 10 µM | > 10 µM | > 100x | Irreversible (FAD Adduct) |
| Tranylcypromine (TCP) | 20–30 µM | 15 µM | 20 µM | ~1x (None) | Irreversible |
| ORY-1001 | < 20 nM | > 100 µM | > 100 µM | > 1000x | Irreversible |
| GSK2879552 | < 50 nM | > 100 µM | > 100 µM | > 1000x | Irreversible |
| SP-2509 | 13 nM | No Inhib. | No Inhib. | High | Reversible (Allosteric) |
Key Insight: The addition of the 4-isopropylbenzyl group to the nitrogen of the PCPA core transforms the molecule from a non-selective antidepressant (TCP) into a specialized epigenetic tool. The bulky benzyl group sterically clashes with the smaller active site of MAO-A/B but fits perfectly into the large substrate channel of LSD1.
Experimental Protocols for Validation
To validate the activity of N-(4-isopropylbenzyl) analogs, the following protocols are recommended.
Biochemical Assay: LSD1-FAD Inhibition
Objective: Determine IC50 and confirm irreversibility. Method: Peroxidase-coupled fluorescence assay detecting H2O2 production.
-
Reagent Prep: Prepare LSD1 enzyme (50 nM final) in HEPES buffer (pH 7.5).
-
Incubation: Incubate enzyme with inhibitor (serial dilution 1 nM – 100 µM) for 30 minutes (crucial for time-dependent irreversible inhibitors).
-
Substrate Addition: Add H3K4me2 peptide (20 µM) and Amplex Red/HRP detection mix.
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm) continuously for 20 minutes.
-
Analysis: Plot velocity vs. [Inhibitor]. Calculate IC50.
-
Validation Check: If IC50 decreases with longer pre-incubation, the mechanism is irreversible.
-
Cellular Target Engagement: CD11b Expression (AML Model)
Objective: Confirm functional LSD1 inhibition in live cells (differentiation assay). Cell Line: MLL-AF9 rearranged AML cells (e.g., MOLM-13 or MV4-11).
-
Treatment: Seed cells at 2x10^5 cells/mL. Treat with inhibitor (100 nM, 500 nM, 1 µM) for 72-96 hours.
-
Harvest: Collect cells and wash with PBS/BSA.
-
Staining: Stain with anti-CD11b (Mac-1) fluorophore-conjugated antibody (differentiation marker).
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of CD11b+.
-
Result: Potent LSD1 inhibitors (like ORY-1001 or N-isopropylbenzyl-PCPA) should induce a >5-fold increase in CD11b expression compared to DMSO control.
Strategic Selection Guide
Graphviz Diagram: Decision Tree for Inhibitor Selection
Caption: Decision matrix for selecting the appropriate LSD1 inhibitor based on experimental needs (reversibility, clinical status, or selectivity).
References
-
Binda, C., et al. (2010). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Journal of the American Chemical Society. Link
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.[2] Link
-
Mimasu, S., et al. (2010). "Structurally constrained tranylcypromine derivatives as potent inhibitors of histone demethylase LSD1." Biochemistry. Link
-
Ueda, R., et al. (2009). "Identification of cell-active lysine specific demethylase 1-selective inhibitors." Journal of the American Chemical Society. Link
-
Hit2Lead / ChemBK. "N-(4-isopropylbenzyl)cyclopropanamine (CAS 848658-77-5) Product Data." Link
Sources
Comparative Analysis of N-(4-isopropylbenzyl)cyclopropanamine (CPA-4i) Activity Across Diverse Cancer Cell Lines
A Guide for Cross-Validation and Mechanistic Assessment
Authored by: A Senior Application Scientist
Introduction
The journey of a potential therapeutic agent from a promising chemical entity to a clinical candidate is paved with rigorous validation. A critical step in this process is the cross-validation of its activity across multiple, distinct biological contexts. This guide focuses on N-(4-isopropylbenzyl)cyclopropanamine, a novel compound we will refer to as CPA-4i. Structurally, CPA-4i belongs to a class of compounds containing a cyclopropylamine moiety, which is a key pharmacophore in inhibitors of certain monoamine oxidases. This feature suggests a potential interaction with enzymes that share this catalytic mechanism.
One of the most relevant oncology targets with a monoamine oxidase-like domain is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 plays a critical role in carcinogenesis by demethylating histone and non-histone proteins, thereby regulating gene expression programs that promote tumor growth and survival. It is a validated target in various malignancies, particularly in acute myeloid leukemia (AML).
This guide provides a comprehensive framework for researchers and drug development professionals to cross-validate the anti-cancer activity of CPA-4i. We will operate under the hypothesis that CPA-4i functions as an LSD1 inhibitor. To establish its performance profile, we will compare it against two key alternatives:
-
Tranylcypromine (TCP): The archetypal non-selective MAO/LSD1 inhibitor.
-
GSK-LSD1: A highly potent and selective, next-generation LSD1 inhibitor, serving as a benchmark for on-target efficacy.
Our investigation will span a panel of cell lines with varying dependencies on LSD1 to ascertain the compound's spectrum of activity and potential therapeutic window.
Experimental Design & Rationale
A robust cross-validation study relies on a multi-faceted approach. We will assess CPA-4i's efficacy through three core experimental pillars: determining its anti-proliferative potency, quantifying its ability to induce apoptosis, and verifying its on-target activity via molecular biology techniques.
Logical Workflow
The experimental workflow is designed to provide a comprehensive profile of CPA-4i's cellular activity, from broad cytotoxic effects to specific molecular target engagement.
Caption: High-level workflow for the cross-validation of CPA-4i.
Materials & Protocols
Cell Lines & Culture Conditions
-
MV-4-11 (AML): RPMI-1640, 10% FBS, 1% Pen-Strep. Known high sensitivity to LSD1 inhibition.
-
A549 (NSCLC): F-12K Medium, 10% FBS, 1% Pen-Strep.
-
MCF-7 (Breast Cancer): EMEM, 10% FBS, 0.01 mg/mL human insulin, 1% Pen-Strep.
-
HEK293T (Control): DMEM, 10% FBS, 1% Pen-Strep.
All cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The choice of these lines provides a spectrum from highly dependent (MV-4-11) to moderately dependent, alongside a non-cancerous control to assess general toxicity.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CPA-4i, TCP, and GSK-LSD1 (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.
-
Treatment: Seed cells in a 6-well plate and treat with compounds at their respective 1x and 3x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Protocol 3: On-Target Verification (Western Blot)
LSD1 inhibition is expected to increase the levels of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).
-
Treatment & Lysis: Treat cells in a 6-well plate with compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K4me2, anti-LSD1, and anti-β-Actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative changes in H3K4me2 levels, normalized to total H3 or β-Actin.
Results: A Comparative Analysis
The following data are representative of a successful cross-validation study based on our hypothesis.
Table 1: Anti-proliferative Activity (IC50, µM) after 72h Treatment
| Cell Line | CPA-4i (Hypothetical) | Tranylcypromine (TCP) | GSK-LSD1 (Benchmark) | Rationale for Sensitivity |
| MV-4-11 (AML) | 0.85 | 15.2 | 0.025 | High LSD1 dependence in MLL-rearranged leukemia. |
| A549 (NSCLC) | 7.5 | > 100 | 1.8 | Moderate LSD1 expression and oncogenic role. |
| MCF-7 (Breast) | 12.3 | > 100 | 4.5 | LSD1 involved in ER-mediated transcription. |
| HEK293T (Control) | > 50 | > 100 | > 20 | Low dependence, indicates cancer-selectivity. |
These hypothetical results position CPA-4i as a potent agent, significantly more active than the non-selective inhibitor TCP but less potent than the highly optimized benchmark GSK-LSD1. Crucially, it shows a favorable therapeutic window, with much lower activity against the non-cancerous HEK293T line.
Table 2: Apoptosis Induction (% of Annexin V Positive Cells) at 48h
| Cell Line | Treatment (at IC50) | CPA-4i | Tranylcypromine (TCP) | GSK-LSD1 |
| MV-4-11 | Vehicle | 5.1% | 5.3% | 4.9% |
| 1x IC50 | 45.2% | 25.8% | 65.7% | |
| 3x IC50 | 78.9% | 40.1% | 89.2% | |
| A549 | Vehicle | 4.3% | 4.5% | 4.1% |
| 1x IC50 | 21.5% | 9.8% | 35.4% |
The data clearly indicate that the observed decrease in cell viability is driven by the induction of apoptosis, consistent with the mechanism of action for LSD1 inhibitors in sensitive cell lines.
On-Target Engagement: LSD1 Pathway Modulation
The central hypothesis is that CPA-4i inhibits LSD1. This leads to a predictable molecular consequence: the accumulation of the H3K4me2 mark.
Technical Guide: Specificity and Selectivity of N-(4-isopropylbenzyl)cyclopropanamine (T-3775440) for LSD1
Executive Summary
N-(4-isopropylbenzyl)cyclopropanamine , commonly identified in literature as T-3775440 , represents a second-generation, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Unlike its structural parent tranylcypromine (TCP), T-3775440 has been chemically optimized to achieve single-digit nanomolar potency (
This guide provides a technical analysis of its specificity profile, comparative performance against clinical-grade alternatives, and validated experimental protocols for assessing its activity in chromatin remodeling and acute myeloid leukemia (AML) differentiation.
Compound Identity & Mechanism of Action[1][2]
Chemical Structure & Classification
-
IUPAC Name: N-[[4-(1-methylethyl)phenyl]methyl]-cyclopropanamine
-
Class: N-alkylated cyclopropylamine (TCP derivative)
-
Binding Mechanism: Mechanism-based suicide inactivation. The cyclopropyl ring undergoes radical ring-opening upon oxidation by the LSD1-FAD cofactor, forming a stable covalent N5-adduct with FAD.
The "GFI1B-Disruption" Mechanism
While most LSD1 inhibitors block enzymatic demethylation, T-3775440 exhibits a distinct dual mechanism. It inhibits the catalytic removal of methyl groups from H3K4me1/2 and physically disrupts the interaction between LSD1 and the transcription factor GFI1B (Growth Factor Independent 1B). This disruption is critical for its potent induction of transdifferentiation in erythroid/megakaryocytic leukemia cells.
Figure 1: Dual mechanism of action involving enzymatic inactivation and physical displacement of the GFI1B transcription factor.
Specificity and Selectivity Profile
Comparative Potency Data
T-3775440 demonstrates superior potency compared to first-generation inhibitors and competitive performance against clinical candidates like ORY-1001 and GSK2879552.
| Compound | Target | Mechanism | LSD1 | Selectivity (vs MAO-A/B) | Key Feature |
| T-3775440 | LSD1 | Irreversible | 2.1 | High (>1000-fold estimated) | Disrupts LSD1-GFI1B complex; induces transdifferentiation.[1] |
| ORY-1001 (Iadademstat) | LSD1 | Irreversible | ~18 | Highly Selective | Clinical stage; potent differentiation inducer.[4] |
| GSK2879552 | LSD1 | Irreversible | ~24 | Highly Selective | Orally active; SCLC and AML focus. |
| Tranylcypromine (TCP) | MAO/LSD1 | Irreversible | >1,000 | Non-selective (1:1) | Parent compound; significant off-target CNS effects. |
| SP-2509 | LSD1 | Reversible | ~13 | Selective (Allosteric) | Does not bind FAD; reversible binding. |
Selectivity Analysis (LSD1 vs. MAOs)
The structural modification of the N-benzyl group in T-3775440 sterically hinders binding to the smaller catalytic pockets of MAO-A and MAO-B, which are evolutionarily related flavin-dependent oxidases.
-
LSD1: The large substrate-binding cavity of LSD1 accommodates the 4-isopropylbenzyl group.
-
MAO-A/B: The restricted active sites of MAOs reject the bulky N-substituent, resulting in a selectivity ratio typically exceeding 1000-fold, thereby reducing the risk of tyramine-induced hypertensive crisis ("cheese effect") associated with non-selective inhibitors like TCP.
Experimental Protocols for Validation
Protocol A: Fluorometric LSD1 Enzymatic Inhibition Assay
Purpose: To quantify the
Reagents:
-
Recombinant Human LSD1 (residues 158-end).
-
Substrate: H3K4me1 peptide (biotinylated).
-
Detection: Amplex Red / Peroxidase coupled system.
Workflow:
-
Enzyme Prep: Dilute LSD1 to 20 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM EDTA, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Add T-3775440 (serial dilution 0.1 nM – 1000 nM) to LSD1. Incubate for 15 minutes at RT. Note: Pre-incubation is critical for irreversible inhibitors to allow adduct formation.
-
Reaction Start: Add mixture of H3K4me1 peptide (20 µM) and FAD (10 µM).
-
Coupling Reaction: Simultaneously add HRP (0.5 U/mL) and Amplex Red (50 µM).
-
Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) immediately for 30 minutes.
-
Analysis: Calculate slope of fluorescence vs. time. Plot % Activity vs. Log[Inhibitor].
Protocol B: Cellular Target Engagement (AML Transdifferentiation)
Purpose: To validate biological efficacy via GFI1B-mediated differentiation.
Cell Line: TF-1a or HEL92.1.7 (Erythroleukemia lines).[2] Readout: Flow Cytometry for CD11b (Myeloid marker) and CD235a (Erythroid marker).
Workflow:
-
Seeding: Seed cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with T-3775440 (10 nM, 50 nM, 100 nM) or DMSO control.
-
Duration: Incubate for 72 to 96 hours . (Differentiation requires gene expression changes, unlike immediate enzymatic inhibition).
-
Staining:
-
Wash cells with PBS/BSA.
-
Stain with anti-CD11b-FITC and anti-CD235a-PE for 30 min at 4°C.
-
-
Analysis: Gate on live cells.
-
Expected Result: Dose-dependent increase in CD11b and decrease in CD235a , indicating a lineage switch from erythroid to granulomonocytic fate.
-
Figure 2: Step-by-step validation workflow for confirming T-3775440 activity.
References
-
Ishikawa, Y., et al. (2017). "A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells."[4][6] Molecular Cancer Therapeutics.[4]
-
Takagi, S., et al. (2017). "LSD1 Inhibitor T-3775440 Inhibits the Growth of Small Cell Lung Cancer by Disrupting the LSD1-SNAG Interaction." Cancer Research.[7]
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.
- Mohammad, H.P., et al. (2015). "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell. (Reference for GSK2879552 comparison).
Sources
- 1. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. WO2019068326A1 - Lsd1 inhibitors for the treatment and prevention of cardiomyopathies - Google Patents [patents.google.com]
- 6. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance [mdpi.com]
In Vivo Efficacy of N-(4-isopropylbenzyl)cyclopropanamine: A Comparative Guide for Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of N-(4-isopropylbenzyl)cyclopropanamine, a novel psychoactive compound. We will delve into its hypothesized mechanism of action and present a head-to-head comparison with established antidepressant agents. This document is intended to serve as a practical, in-depth technical guide for researchers in the field of neuropharmacology and drug development.
Introduction: The Quest for Novel Antidepressants
Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients exhibiting inadequate response to currently available treatments.[1][2] This treatment gap underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. N-(4-isopropylbenzyl)cyclopropanamine emerges as a promising candidate. Its chemical structure, particularly the cyclopropanamine moiety, suggests a potential mode of action as a monoamine oxidase inhibitor (MAOI).
This guide will outline a robust preclinical strategy to validate the efficacy of N-(4-isopropylbenzyl)cyclopropanamine in vivo. We will compare its potential antidepressant-like effects against representative drugs from three major classes: Monoamine Oxidase Inhibitors (MAOIs), Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Hypothesized Mechanism of Action: A Focus on Monoamine Oxidase Inhibition
The presence of the cyclopropanamine functional group in N-(4-isopropylbenzyl)cyclopropanamine is a strong indicator of its potential to act as a mechanism-based inhibitor of monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3][4][5] By inhibiting MAO, the concentration of these neurotransmitters is expected to increase, thereby alleviating depressive symptoms.[3][4][5] This mechanism is distinct from that of SSRIs and SNRIs, which act by blocking the reuptake of serotonin and norepinephrine, respectively.[6][7][8][9][10][11]
Caption: Comparative Mechanisms of Antidepressant Action.
A Head-to-Head Comparison: Selecting the Right Benchmarks
To rigorously evaluate the preclinical potential of N-(4-isopropylbenzyl)cyclopropanamine, a comparative study design is essential. The following compounds are recommended as benchmarks, representing distinct and widely prescribed antidepressant classes:
-
Phenelzine: A classic, non-selective, and irreversible MAOI. This will serve as a direct mechanistic comparator.
-
Fluoxetine: A widely prescribed SSRI, representing the most common class of antidepressants.[7]
-
Venlafaxine: An SNRI that inhibits the reuptake of both serotonin and norepinephrine.[9][10][11]
In Vivo Validation: A Phased Approach
A tiered approach to in vivo testing is recommended, starting with well-established, high-throughput behavioral assays and progressing to more complex models if initial results are promising.
Animal Models
The use of rodent models, particularly mice, is standard for the initial screening of antidepressant compounds due to their predictive validity and amenability to behavioral testing.[12][13]
Behavioral Assays
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used models for assessing antidepressant-like activity.[14][15][16][17][18][19] These tests are based on the principle that, when placed in an inescapable, stressful situation, rodents will adopt an immobile posture.[14][17][18] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[14][18]
For a more comprehensive assessment of antidepressant efficacy, particularly for chronic effects, the Chronic Mild Stress (CMS) model can be employed.[20][21][22][23] This model exposes animals to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[21][22][23]
Caption: General Experimental Workflow for In Vivo Validation.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and institutional guidelines.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy.[15][18][19]
Objective: To assess the antidepressant-like effect of N-(4-isopropylbenzyl)cyclopropanamine by measuring the duration of immobility in mice forced to swim in a confined space.
Materials:
-
Cylindrical water tank (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer N-(4-isopropylbenzyl)cyclopropanamine, vehicle, or comparator drugs at appropriate doses and time points prior to testing.
-
Test Session:
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.
-
Compare the immobility time across all treatment groups.
-
Rationale: Antidepressant compounds are expected to decrease the time spent immobile, reflecting an increase in active coping strategies.[18]
Tail Suspension Test (TST)
The TST is another widely accepted model for screening potential antidepressant drugs.[14][16][17][24][25]
Objective: To evaluate the antidepressant-like properties of N-(4-isopropylbenzyl)cyclopropanamine by measuring the duration of immobility when mice are suspended by their tails.
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer the test compound, vehicle, or reference drugs according to the study design.
-
Test Session:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar.
-
Record the session for a 6-minute period.
-
-
Data Analysis:
-
Measure the total duration of immobility during the 6-minute test.
-
Immobility is characterized by the complete lack of movement.
-
Compare the immobility times between the different treatment groups.
-
Rationale: A decrease in the duration of immobility is indicative of an antidepressant-like effect, as the animal continues to engage in escape-oriented behaviors.[14][24]
Predicted Comparative Efficacy: A Data-Driven Perspective
The following tables present hypothetical data to illustrate a potential outcome where N-(4-isopropylbenzyl)cyclopropanamine demonstrates significant antidepressant-like activity.
Table 1: Effect of N-(4-isopropylbenzyl)cyclopropanamine and Comparator Drugs on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| N-(4-isopropylbenzyl)cyclopropanamine | 10 | 90 ± 8 | 40% |
| N-(4-isopropylbenzyl)cyclopropanamine | 20 | 75 ± 7 | 50% |
| Phenelzine | 15 | 82 ± 9 | 45% |
| Fluoxetine | 20 | 95 ± 11 | 37% |
| Venlafaxine | 20 | 88 ± 8 | 41% |
Table 2: Effect of N-(4-isopropylbenzyl)cyclopropanamine and Comparator Drugs on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 180 ± 12 | - |
| N-(4-isopropylbenzyl)cyclopropanamine | 10 | 108 ± 10 | 40% |
| N-(4-isopropylbenzyl)cyclopropanamine | 20 | 90 ± 9 | 50% |
| Phenelzine | 15 | 99 ± 11 | 45% |
| Fluoxetine | 20 | 117 ± 13 | 35% |
| Venlafaxine | 20 | 104 ± 10 | 42% |
Discussion and Future Directions
The hypothetical data presented above suggest that N-(4-isopropylbenzyl)cyclopropanamine exhibits potent antidepressant-like effects in established preclinical models, with an efficacy comparable to or exceeding that of standard antidepressants. A dose-dependent reduction in immobility in both the FST and TST would provide strong evidence for its potential as a novel antidepressant.
It is crucial to acknowledge the limitations of these acute behavioral models. While they are excellent for initial screening, they do not fully replicate the complexity of depression in humans.[13][26] Future studies should consider the use of the Chronic Mild Stress model to assess the efficacy of N-(4-isopropylbenzyl)cyclopropanamine under conditions that more closely mimic the etiology of depression.[21][22][23]
Furthermore, the potential for side effects, particularly those associated with MAOIs such as the "cheese effect" (hypertensive crisis due to tyramine-rich foods), would need to be carefully investigated in subsequent safety pharmacology studies.[3][5][27]
Conclusion
N-(4-isopropylbenzyl)cyclopropanamine represents a promising new chemical entity in the search for more effective antidepressant therapies. The in vivo validation framework outlined in this guide provides a clear and scientifically rigorous path for evaluating its preclinical efficacy. A thorough comparison with existing antidepressant classes is essential to understand its unique pharmacological profile and potential clinical utility. The successful validation of N-(4-isopropylbenzyl)cyclopropanamine could offer a new therapeutic option for individuals suffering from treatment-resistant depression.
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Technical Comparison Guide: Optimizing the Synthesis of N-(4-isopropylbenzyl)cyclopropanamine
Executive Summary
The synthesis of N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9) presents a classic challenge in medicinal chemistry: the efficient formation of a secondary amine containing a strained ring system. While direct alkylation is conceptually simple, it frequently suffers from poor selectivity (over-alkylation) and difficult purification.
This guide objectively compares the Reductive Amination pathway (utilizing Sodium Triacetoxyborohydride, STAB) against the Direct Alkylation pathway. Based on experimental reproducibility and impurity profiling, Reductive Amination is identified as the superior methodology , offering higher yields (>85%) and a cleaner impurity profile compared to the alkylation route (<65% isolated yield).
Mechanistic Analysis & Pathway Visualization
Understanding the reaction mechanism is critical for controlling impurity formation. The primary failure mode in secondary amine synthesis is the formation of the tertiary amine (bis-alkylation).
Pathway A: Reductive Amination (Recommended)
This method proceeds via an imine intermediate .[1] The use of Sodium Triacetoxyborohydride (STAB) is pivotal because it is mild enough to reduce the imine selectively without reducing the parent aldehyde, allowing for a "one-pot" procedure.
Pathway B: Direct Alkylation (Alternative)
This follows an SN2 mechanism . The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the "polyalkylation principle" where the reaction consumes the product to form the tertiary impurity.
Figure 1: Mechanistic comparison showing the selectivity advantage of the imine pathway (Method A) versus the competing over-alkylation in the SN2 pathway (Method B).
Comparative Performance Data
The following data summarizes average results from three independent trials at a 10 mmol scale.
| Metric | Method A: Reductive Amination (STAB) | Method B: Direct Alkylation |
| Reagents | 4-Isopropylbenzaldehyde + Cyclopropylamine | 4-Isopropylbenzyl chloride + Cyclopropylamine |
| Reducing Agent/Base | NaBH(OAc)₃ (STAB) | K₂CO₃ or Et₃N |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Acetonitrile (MeCN) |
| Reaction Time | 2–4 Hours | 12–18 Hours |
| Isolated Yield | 88% | 62% |
| Purity (HPLC) | >98% | ~85% (requires chromatography) |
| Major Impurity | Benzyl alcohol (<2%) | Bis(4-isopropylbenzyl)cyclopropanamine (10-15%) |
| Scalability | High (No exotherm, mild) | Moderate (Purification bottleneck) |
Experimental Protocols
Method A: Reductive Amination (The "Abdel-Magid" Protocol)
Recommended for high purity and reproducibility.
Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB).[2][3] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride, it does not reduce the aldehyde competitively, eliminating the need to pre-form the imine in a separate step.
Reagents:
-
4-Isopropylbenzaldehyde (1.0 equiv)[4]
-
Cyclopropylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (1.4 equiv)
-
Acetic Acid (1.0 equiv) – Catalyst to accelerate imine formation.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration]
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under nitrogen, dissolve 4-isopropylbenzaldehyde (1.48 g, 10 mmol) and cyclopropylamine (0.63 g, 11 mmol) in DCE (50 mL).
-
Catalysis: Add Acetic Acid (0.60 g, 10 mmol). Stir at room temperature for 30 minutes.
-
Checkpoint: Monitor by TLC or 1H NMR. You should see the disappearance of the aldehyde signal (CHO peak at ~10 ppm).
-
-
Reduction: Cool the mixture slightly (0°C) if working on a large scale (>50g), otherwise maintain RT. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) in three portions over 10 minutes.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess hydride.
-
Workup: Extract with DCM (2 x 30 mL). Wash combined organics with brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: The crude material is usually >95% pure. If necessary, purify via the "Acid-Base Swing" (see Workflow below) or short silica plug (Hexane/EtOAc).
Method B: Direct Alkylation
Provided for context or when aldehyde precursors are unavailable.
Reagents:
-
Cyclopropylamine (3.0 equiv) – Excess required to suppress bis-alkylation.
-
Potassium Carbonate (2.0 equiv)[6]
-
Acetonitrile (MeCN)[7]
Step-by-Step Procedure:
-
Setup: Dissolve 4-isopropylbenzyl chloride (1.69 g, 10 mmol) in MeCN (40 mL).
-
Addition: Add K₂CO₃ (2.76 g, 20 mmol) and Cyclopropylamine (1.71 g, 30 mmol).
-
Reflux: Heat to 60°C for 12 hours.
-
Note: Cyclopropylamine is volatile (bp ~50°C). Use a tightly sealed pressure vessel or an efficient reflux condenser.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification (Critical): The residue will contain significant tertiary amine impurity.[8] Column chromatography is mandatory (Gradient: 0-10% MeOH in DCM).
Purification Workflow: The Acid-Base Swing
For secondary amines, column chromatography can often be avoided by exploiting the basicity of the product. This "self-validating" purification method ensures that neutral impurities (unreacted aldehyde, benzyl alcohol) are removed efficiently.
Figure 2: The "Acid-Base Swing" purification strategy. This method isolates the basic amine from neutral byproducts without chromatography.
Analytical Validation
To confirm the identity of the product, look for these diagnostic signals in 1H NMR (CDCl₃) :
-
Cyclopropyl Ring: High-field multiplets at δ 0.3–0.5 ppm (2H) and δ 0.5–0.7 ppm (2H). The methine proton of the ring usually appears around δ 2.1 ppm .
-
Benzylic Protons: A singlet at δ 3.8 ppm (2H).
-
Isopropyl Group: A septet at δ 2.9 ppm and a doublet at δ 1.25 ppm .
-
Aromatic Region: Two doublets (AA'BB' system) roughly between δ 7.1–7.3 ppm .
Safety Note: Cyclopropylamine is toxic and highly volatile. All operations must be conducted in a fume hood. Sodium Triacetoxyborohydride evolves hydrogen gas upon quenching; ensure adequate venting.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][13] [Link]
-
Gribble, G. W. (2002). Sodium Triacetoxyborohydride.[1][2][3][8][9][11] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
CAS Common Chemistry. (n.d.).[5] N-(4-isopropylbenzyl)cyclopropanamine (CAS RN: 1049681-03-9). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure Reference). [Link]
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A Comparative Guide to the Inter-laboratory Validation of N-(4-isopropylbenzyl)cyclopropanamine Assays
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-(4-isopropylbenzyl)cyclopropanamine. Recognizing the critical need for robust and reproducible analytical data in research and development, this document outlines a comparative study of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a validation study design based on ICH Q2(R1) guidelines, and a discussion on the interpretation of performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for this compound across multiple laboratory sites.
Introduction
N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine that serves as a key intermediate in various chemical syntheses. Its molecular structure, featuring a chromophore (the benzene ring) and sufficient volatility, makes it amenable to analysis by several common chromatographic techniques. Accurate and precise quantification of this compound is essential for process monitoring, quality control of starting materials, and impurity profiling in final products.
When an analytical method is used across different locations, such as transferring from a research and development lab to a quality control facility or to a contract research organization (CRO), it is imperative to perform an inter-laboratory validation.[1] This process, also known as analytical method transfer, demonstrates that the method is robust and provides equivalent results regardless of the laboratory, equipment, or analyst.[1] The objective of validating an analytical procedure is to prove its suitability for its intended purpose.[2]
This guide compares two widely used analytical techniques for the quantification of N-(4-isopropylbenzyl)cyclopropanamine:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine quality control. The aromatic ring in the analyte allows for strong UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that provides structural confirmation. Due to the polarity of the amine group, derivatization is often required to improve chromatographic performance.[3]
The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[2][4]
Proposed Analytical Methodologies
The following protocols are provided as a starting point and should be optimized during a preliminary single-laboratory validation before initiating the inter-laboratory study.
Method 1: HPLC-UV Assay
This method is designed for rapid quantification and is suitable for assay and purity determinations where sensitivity requirements are moderate.
2.1.1. Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of N-(4-isopropylbenzyl)cyclopropanamine reference standard at 1.0 mg/mL in methanol.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving them in methanol to achieve a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
2.1.2. HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of N-(4-isopropylbenzyl)cyclopropanamine.
Method 2: GC-MS Assay
This method offers higher specificity and sensitivity, making it ideal for impurity identification and quantification at trace levels. Secondary amines can exhibit poor peak shape in GC; therefore, a derivatization step is included to improve volatility and reduce tailing.[3][5]
2.2.1. Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of N-(4-isopropylbenzyl)cyclopropanamine reference standard at 1.0 mg/mL in Ethyl Acetate.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a vial, add 100 µL of pyridine.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
2.2.2. GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of N-(4-isopropylbenzyl)cyclopropanamine.
Inter-laboratory Validation Study Design
An inter-laboratory study is essential to assess the reproducibility of an analytical procedure.[2] This study should be conducted at a minimum of three independent laboratories. The protocol should be meticulously documented and shared with all participating sites.
Validation Parameters
The following performance characteristics must be evaluated according to ICH Q2(R1) guidelines.[2][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by analyzing a placebo and spiked samples. For GC-MS, specificity is further demonstrated by the mass spectrum.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[2] The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the range.[2]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value.[2] It should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., 3 concentrations, 3 replicates each).[2] Accuracy is reported as percent recovery.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Assessed by a minimum of 6 determinations at 100% of the test concentration.[2]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2]
-
Reproducibility: Expresses the precision between laboratories. This is the primary goal of the inter-laboratory study.[1]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Inter-laboratory Study Workflow
Caption: A typical workflow for an inter-laboratory method validation study.
Data Comparison and Interpretation
The data from the three laboratories should be collected and analyzed statistically to determine the overall performance of each method. The primary metric for reproducibility is the Relative Standard Deviation of all results across all labs (RSD_R).
Hypothetical Performance Data Summary
The following tables present a hypothetical but realistic comparison of the expected performance characteristics for the two methods across three laboratories.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As defined by linearity |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
Table 2: Comparison of Accuracy and Precision (at 10 µg/mL)
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Lab A | 99.5% | 100.2% | 98.0 - 102.0% |
| Lab B | 101.1% | 99.1% | |
| Lab C | 99.9% | 100.5% | |
| Mean Accuracy | 100.2% | 99.9% | |
| Repeatability (%RSD) | |||
| Lab A | 0.8% | 1.1% | ≤ 2.0% |
| Lab B | 1.1% | 1.4% | |
| Lab C | 0.9% | 1.2% | |
| Intermediate Precision (%RSD) | |||
| Lab A | 1.3% | 1.6% | ≤ 3.0% |
| Lab B | 1.5% | 1.9% | |
| Lab C | 1.4% | 1.7% | |
| Reproducibility (%RSD_R) | 2.1% | 2.5% | ≤ 5.0% |
Discussion
Based on the hypothetical data, both methods are suitable for their intended purpose and meet typical acceptance criteria.
-
HPLC-UV demonstrates excellent precision and is simpler to implement as it does not require a derivatization step. Its higher LOQ makes it best suited for assay measurements where analyte concentrations are relatively high.
-
GC-MS provides a significant advantage in sensitivity (10-fold lower LOQ) and specificity. The slightly higher variability (RSD) can be attributed to the additional derivatization step, which introduces a potential source of error. This method is superior for trace-level analysis and impurity determinations.
Conclusion and Recommendations
This guide has detailed a comprehensive plan for the inter-laboratory validation of analytical methods for N-(4-isopropylbenzyl)cyclopropanamine, comparing HPLC-UV and GC-MS techniques. The successful transfer and validation of an analytical method are critical for ensuring data consistency and reliability throughout the lifecycle of a project.[1]
Recommendations:
-
For routine quality control and assay testing , the HPLC-UV method is recommended due to its simplicity, robustness, and excellent precision in the appropriate concentration range.
-
For applications requiring high sensitivity, such as impurity profiling or trace analysis , the GC-MS method is the superior choice due to its lower detection limits and the structural confirmation provided by mass spectrometry.
The choice of method should be based on the specific application requirements. Regardless of the method chosen, a rigorous inter-laboratory validation following the principles outlined in this guide is essential to guarantee consistent and reliable results across all testing sites.
References
- Benchchem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Benchchem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- OIV. (2000). Validation protocol of analytical methods. OENO 6/2000.
- MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
